VO-Ohpic trihydrate
Description
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Properties
Molecular Formula |
C12H17N2O10V |
|---|---|
Molecular Weight |
400.21 g/mol |
IUPAC Name |
hydrido(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |
InChI Key |
ABBPDBIZYMMUMS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VO-Ohpic Trihydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3] By targeting the lipid phosphatase activity of PTEN, this compound modulates critical cellular signaling pathways, primarily the PI3K/AKT/mTOR and Raf/MEK/ERK cascades, impacting cell proliferation, survival, and senescence.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: PTEN Inhibition
This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN.[5][6] PTEN is a dual-specificity phosphatase that negatively regulates the PI3K/AKT signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling pathways.[7]
The primary molecular target of this compound is the lipid phosphatase activity of PTEN.[3] Its potency is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and characteristics of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Assay Conditions | Reference |
| PTEN | 35 nM | Recombinant PTEN, PIP3-based assay | [3][8] |
| PTEN | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [9] |
| PTEN | Kic: 27 ± 6 nM | Not specified | [9] |
| PTEN | Kiu: 45 ± 11 nM | Not specified | [9] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| Nude mice with Hep3B xenografts | VO-Ohpic | Significant inhibition of tumor growth | [1][4][8] |
| C57BL6 mice with Kcl-induced cardiac arrest | VO-Ohpic (30 min prior to arrest) | Increased survival, LVPmax, and dP/dt max; increased lactate (B86563) clearance; decreased plasma glucose | [1][8] |
| Mice with ischemia-reperfusion injury | VO-Ohpic (10 µg/kg, i.p.) | Decreased myocardial infarct size (25±6% vs. 56±5% in control) | [9][10] |
Signaling Pathways Modulated by this compound
This compound's inhibition of PTEN triggers a cascade of downstream signaling events. The two primary pathways affected are the PI3K/AKT/mTOR and the Raf/MEK/ERK pathways.
PI3K/AKT/mTOR Pathway
Inhibition of PTEN by this compound leads to the accumulation of PIP3, which recruits and activates AKT (also known as Protein Kinase B).[4] Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian target of rapamycin) and the transcription factor FoxO3a.[1][8] This pathway is crucial for cell growth, proliferation, and survival.
Raf/MEK/ERK Pathway
Recent studies suggest that PTEN can also negatively regulate the Raf/MEK/ERK (also known as MAPK) pathway.[4] Treatment with VO-Ohpic has been shown to increase the phosphorylation and activation of ERK1/2.[4] This pathway is also involved in cell proliferation and differentiation.
Cellular and Physiological Effects
The modulation of these signaling pathways by this compound results in a variety of cellular and physiological effects.
-
Inhibition of Cell Viability and Proliferation: In hepatocellular carcinoma (HCC) cells with low PTEN expression, VO-Ohpic inhibits cell viability and proliferation.[1][4]
-
Induction of Senescence: The compound induces senescence-associated β-galactosidase activity in Hep3B cells.[1][4]
-
Enhanced Glucose Uptake: Inhibition of PTEN by VO-Ohpic dramatically enhances glucose uptake into adipocytes.[1][8]
-
Wound Healing: It has been shown to accelerate wound healing in fibroblasts.[1][8]
-
Cardioprotection: VO-Ohpic treatment has demonstrated a significant reduction in myocardial infarct size and improved cardiac function in mouse models of ischemia-reperfusion injury.[9][10][11]
-
Anti-inflammatory Effects: In a cardiac arrest model, VO-Ohpic was shown to reduce the expression of pro-inflammatory cytokines IL-1β and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[11]
-
Attenuation of Apoptosis: VO-Ohpic has been shown to protect endplate chondrocytes against apoptosis.[5]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PTEN Inhibition Assay
This protocol is used to determine the IC50 of this compound against PTEN.
Methodology:
-
Recombinant PTEN is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.[7][8]
-
The phosphatase reaction is initiated by the addition of a substrate, such as PIP3 or OMFP (3-O-methylfluorescein phosphate).[7]
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes at 30°C).[7]
-
The amount of product (phosphate or fluorescein) is quantified using a suitable detection method, such as a malachite green assay for phosphate release or fluorescence measurement for OMFP hydrolysis.[7]
-
The IC50 value is calculated from the dose-response curve.
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Methodology:
-
Culture cells (e.g., Hep3B, PLC/PRF/5) to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 72 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., AKT, mTOR, ERK1/2).[4]
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize protein bands using a chemiluminescent substrate and quantify band intensities.
-
Normalize the levels of phosphorylated proteins to the total protein levels.[4]
Cell Proliferation (BrdU) Assay
This protocol measures the effect of this compound on cell proliferation.
Methodology:
-
Seed cells (e.g., 3x10^3 cells/well) in 96-well plates.[1][8]
-
Treat cells with varying concentrations of this compound for 72 hours.[1][8]
-
Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[1][8]
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme.
-
Add a substrate and measure the colorimetric output.
-
Express the results as the percentage of BrdU incorporation relative to the control.[1][8]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Implant human tumor cells (e.g., Hep3B) subcutaneously into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predefined schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-AKT and p-ERK, immunohistochemistry for Ki-67).[4]
Conclusion
This compound is a well-characterized inhibitor of PTEN with significant potential in various therapeutic areas, including oncology and cardiovascular disease. Its ability to modulate the PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways provides a clear mechanistic basis for its observed cellular and physiological effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this compound and other PTEN inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VO(Ohpic) trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization and evaluation in preclinical models.
Core Concepts
VO(Ohpic) trihydrate, also known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based small molecule that has garnered significant interest in the scientific community for its specific inhibition of PTEN's lipid phosphatase activity.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade that plays a central role in cell growth, proliferation, survival, and metabolism.[3] By inhibiting PTEN, VO(Ohpic) trihydrate effectively activates the PI3K/Akt pathway, making it a valuable tool for studying the physiological and pathological roles of this signaling axis and a potential therapeutic agent in diseases such as cancer and diabetes.[2][3]
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₉N₂O₈V·3H₂O·H |
| Molecular Weight | Approximately 415.20 g/mol |
| CAS Number | 476310-60-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
VO(Ohpic) trihydrate acts as a reversible and noncompetitive inhibitor of PTEN.[4] It specifically targets the lipid phosphatase activity of PTEN, preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[2] This leads to an accumulation of PIP₃ at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Activated Akt then phosphorylates a multitude of downstream targets, including FoxO3a, leading to the modulation of various cellular processes.[1]
dot
Caption: Signaling pathway of VO(Ohpic) trihydrate.
Quantitative Data
The inhibitory potency of VO(Ohpic) trihydrate against PTEN has been determined through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Activity of VO(Ohpic) Trihydrate against PTEN
| Assay Substrate | IC₅₀ (nM) | Reference |
| PIP₃ | 35 | [1][2] |
| OMFP | 46 ± 10 | [5][6] |
Table 2: Inhibition Constants of VO(Ohpic) Trihydrate for PTEN
| Constant | Value (nM) | Reference |
| Kic (competitive inhibition constant) | 27 ± 6 | [5][6] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 | [5][6] |
Table 3: Selectivity Profile of VO(Ohpic) Trihydrate
| Phosphatase | IC₅₀ (nM) | Reference |
| PTEN | 35 | |
| SopB | 588 | |
| Myotubularin (MTM) | 4030 | |
| PTPβ | 57500 | |
| SAC1 | >10000 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of VO(Ohpic) trihydrate.
PTEN Inhibition Assay (Malachite Green-based using PIP₃ substrate)
This assay measures the amount of inorganic phosphate (B84403) released from the dephosphorylation of PIP₃ by PTEN.
Materials:
-
Recombinant human PTEN protein
-
VO(Ohpic) trihydrate
-
PIP₃ (diC16 sodium salt)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of VO(Ohpic) trihydrate in DMSO (e.g., 100 µM).
-
Serially dilute VO(Ohpic) trihydrate in Assay Buffer to the desired concentrations.
-
In a 96-well plate, add recombinant PTEN to the Assay Buffer.
-
Add the diluted VO(Ohpic) trihydrate or vehicle (DMSO) to the wells containing PTEN and pre-incubate for 10 minutes at room temperature.[5]
-
Prepare PIP₃ substrate by dissolving it in distilled water to a final concentration of 1 mM. Further dilute with water to the desired working concentration.
-
Initiate the enzymatic reaction by adding the PIP₃ substrate to each well.
-
Incubate the plate at 30°C for 20 minutes.[5]
-
Stop the reaction by adding 2.25 volumes of Malachite Green Reagent to each well.[5]
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 650 nm using a plate reader.
-
Calculate the percentage of PTEN inhibition for each concentration of VO(Ohpic) trihydrate and determine the IC₅₀ value.
dot
Caption: Workflow for PTEN Inhibition Assay.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during cell proliferation.
Materials:
-
Cell line of interest (e.g., Hep3B human hepatocellular carcinoma cells)
-
Complete cell culture medium
-
VO(Ohpic) trihydrate
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of VO(Ohpic) trihydrate for 72 hours.[1]
-
Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[1]
-
After the 72-hour treatment, remove the culture medium.
-
Fix and denature the DNA by adding the Fixing/Denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by a 30-minute incubation.
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control.
Western Blotting for Akt Phosphorylation
This method is used to detect the phosphorylation status of Akt as an indicator of PI3K pathway activation.
Materials:
-
Cell line of interest
-
VO(Ohpic) trihydrate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with VO(Ohpic) trihydrate for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
In Vivo Mouse Xenograft Tumor Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of VO(Ohpic) trihydrate.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., Hep3B)
-
VO(Ohpic) trihydrate
-
Vehicle solution (e.g., DMSO diluted in 25% ethanol)
-
Calipers for tumor measurement
Procedure:
-
Inoculate 10 x 10⁶ Hep3B cells in 0.2 ml of PBS into the flank of each mouse.[2]
-
Monitor the mice until tumors become palpable (approximately 150 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer VO(Ohpic) trihydrate (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection daily for 6 days a week.[2]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue the treatment for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2]
Conclusion
VO(Ohpic) trihydrate is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to activate the PI3K/Akt signaling pathway makes it an invaluable research tool for dissecting the complexities of this critical cellular cascade. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of VO(Ohpic) trihydrate in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphatase and Tensin Homolog (PTEN) protein is a critical tumor suppressor that plays a pivotal role in cellular regulation by antagonizing the PI3K/Akt/mTOR signaling pathway. Its frequent inactivation in various cancers has made it a significant target for therapeutic intervention. While much research has focused on restoring PTEN function, there is a growing interest in the therapeutic potential of PTEN inhibitors for conditions such as diabetes, neurodegenerative diseases, and even certain cancers where transient pathway activation may be beneficial. This guide provides a comprehensive technical overview of VO-Ohpic trihydrate, a potent and reversible inhibitor of PTEN, intended for researchers and drug development professionals. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize complex biological and experimental processes.
Introduction to PTEN and the PI3K/Akt/mTOR Pathway
PTEN is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly opposes the activity of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3. PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1]
Activated Akt orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] One of the key downstream targets of Akt is the mammalian target of rapamycin (B549165) (mTOR), which further regulates protein synthesis and cell growth.[2] By downregulating PIP3 levels, PTEN effectively acts as a brake on the PI3K/Akt/mTOR signaling cascade, thus preventing uncontrolled cell growth and proliferation.[3] Loss of PTEN function, a common event in many human cancers, leads to hyperactivation of this pathway, promoting tumorigenesis.[3]
This compound: A Vanadium-Based PTEN Inhibitor
This compound, a vanadyl compound complexed with hydroxypicolinic acid, has emerged as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity.[1][4] Its ability to modulate the PI3K/Akt/mTOR pathway with nanomolar efficacy has made it a valuable tool for studying PTEN function and a potential lead compound for therapeutic development in various disease contexts, including diabetes and neuroprotection.[1][4]
Mechanism of Action
This compound acts as a reversible and non-competitive inhibitor of PTEN.[1] This mode of inhibition means that it does not directly compete with the substrate (PIP3) for binding to the active site. Instead, it is believed to bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[1] The reversibility of its action is a key feature, allowing for controlled and transient inhibition of PTEN, which can be advantageous in therapeutic applications.[1]
The non-competitive nature of inhibition is demonstrated by the observation that increasing concentrations of VO-Ohpic lead to a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km) of PTEN for its substrate.[1]
Quantitative Data on this compound Inhibition of PTEN
The potency and kinetics of this compound's interaction with PTEN have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Substrate | Reference |
| IC50 | 35 ± 2 nM | PIP3 | [5] |
| IC50 | 46 ± 10 nM | OMFP | [1][5] |
Table 1: Inhibitory Potency of this compound against PTEN. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibition Constant | Value | Description | Reference |
| Kic | 27 ± 6 nM | Inhibitor binding constant to the free enzyme | [1][5] |
| Kiu | 45 ± 11 nM | Inhibitor binding constant to the enzyme-substrate complex | [1][5] |
Table 2: Inhibition Constants for this compound. These constants provide a more detailed characterization of the non-competitive inhibition mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on PTEN.
PTEN Phosphatase Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (B84403) released from the dephosphorylation of a substrate by PTEN.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
PIP3 (diC8-PIP3, a water-soluble analog) or other suitable substrate
-
PTEN Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 10 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in the PTEN Reaction Buffer.
-
Prepare a stock solution of PIP3 in the reaction buffer.
-
Prepare a series of phosphate standards of known concentrations.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the PTEN enzyme to the reaction buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the phosphatase reaction by adding the PIP3 substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Generate a standard curve using the phosphate standards.
-
Determine the amount of phosphate released in each reaction from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis of PTEN and Phospho-Akt (Ser473)
This technique is used to assess the effect of this compound on the phosphorylation status of Akt, a downstream target of the PTEN/PI3K pathway, in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with wild-type PTEN)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the first set of antibodies and re-probed with other primary antibodies (e.g., anti-total Akt, anti-PTEN, and a loading control) to ensure equal protein loading and to assess total protein levels.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Express the results as a percentage of the viability of untreated control cells.
-
Plot the cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Core Concepts
To facilitate a deeper understanding of the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide on the Chemical Properties and Structure of VO(Ohpic) Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO(Ohpic) trihydrate, or oxovanadium(IV) aqua-bis(3-hydroxy-2-pyridinecarboxylato) trihydrate, is a coordination complex that has garnered significant attention in the scientific community for its potent and selective inhibitory activity against Phosphatase and Tensin Homolog (PTEN).[[“]][2][3] PTEN is a crucial tumor suppressor and a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade fundamental to cell growth, proliferation, and survival.[3][4] By inhibiting PTEN, VO(Ohpic) trihydrate effectively upregulates this pathway, making it a valuable tool for research in areas such as cancer biology and diabetes.[2][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for VO(Ohpic) trihydrate.
Chemical Properties and Structure
VO(Ohpic) trihydrate is a solid, typically gray in color, and is known to be a stable compound under standard laboratory conditions.[6] Its chemical formula is C₁₂H₁₆N₂O₁₁V, with a molecular weight of approximately 415.20 g/mol .[6][7]
Structure:
The precise crystal structure of VO(Ohpic) trihydrate has not been detailed in the reviewed literature. However, based on its chemical formula and the known coordination chemistry of oxovanadium(IV), a proposed structure can be inferred. The central vanadium atom is in the +4 oxidation state and exists as the vanadyl cation (VO²⁺). It is coordinated to two 3-hydroxy-2-pyridinecarboxylate (Ohpic) ligands, which act as bidentate ligands, coordinating through the nitrogen of the pyridine (B92270) ring and the oxygen of the carboxylate group. The coordination sphere is likely completed by a water molecule, resulting in a distorted octahedral geometry. The "trihydrate" designation indicates the presence of three molecules of water of crystallization within the crystal lattice.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [6][7] |
| Molecular Weight | 415.20 g/mol | [6][7] |
| CAS Number | 476310-60-8 | [6] |
| Appearance | Gray solid | [6] |
| Solubility | >10 mg/mL in DMSO | [6] |
| PTEN Inhibition (IC₅₀) | 35-46 nM | [8][9] |
| Inhibition Constants (PTEN) | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | [8] |
Experimental Protocols
Synthesis of VO(Ohpic) Trihydrate
The synthesis of VO(Ohpic) trihydrate is based on the procedure described by Huyer et al. (2005) for the preparation of metal complexes with 3-hydroxypyridine-2-carboxylic acid. While the full detailed protocol from the original paper is not available, a general representative synthesis for oxovanadium(IV) complexes with similar ligands is provided below. This protocol is a general guide and may require optimization.
Materials:
-
Vanadyl sulfate (B86663) (VOSO₄)
-
3-Hydroxy-2-pyridinecarboxylic acid (H₂Ohpic)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Water
Procedure:
-
Dissolve 3-Hydroxy-2-pyridinecarboxylic acid (2 equivalents) in a minimal amount of methanol.
-
In a separate flask, dissolve vanadyl sulfate (1 equivalent) in water.
-
Slowly add the methanolic solution of the ligand to the aqueous solution of the vanadyl sulfate with constant stirring.
-
Adjust the pH of the resulting mixture to approximately 7 using a solution of sodium hydroxide.
-
A precipitate should form. Continue stirring the reaction mixture at room temperature for several hours.
-
Collect the solid product by filtration and wash with water and then methanol.
-
Dry the product under vacuum to yield VO(Ohpic) trihydrate.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of VO(Ohpic) trihydrate.
Characterization Protocols
Standard analytical techniques are employed to characterize the synthesized VO(Ohpic) trihydrate.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the V=O bond (typically around 950-1000 cm⁻¹) and the coordination of the carboxylate and pyridine groups of the ligand.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the d¹ electron of the vanadium(IV) center.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d¹ system, VO(Ohpic) trihydrate is paramagnetic and will exhibit a characteristic eight-line EPR spectrum due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).
-
Elemental Analysis: To confirm the empirical formula of the complex.
Mechanism of Action: PTEN Inhibition and Downstream Signaling
VO(Ohpic) trihydrate exerts its biological effects by inhibiting the lipid phosphatase activity of PTEN.[8] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. PIP₃ serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane results in its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[8] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.
Signaling Pathway of PTEN Inhibition by VO(Ohpic) Trihydrate
Caption: Simplified signaling pathway of PTEN inhibition by VO(Ohpic) trihydrate.
Conclusion
VO(Ohpic) trihydrate is a valuable chemical tool for the study of the PI3K/Akt signaling pathway. Its potent and selective inhibition of PTEN allows for the targeted investigation of this critical cellular cascade. This guide provides a foundational understanding of its chemical properties, a general synthesis approach, and its mechanism of action, which will be of utility to researchers in the fields of chemical biology, drug discovery, and molecular biology. Further research to elucidate the precise crystal structure of VO(Ohpic) trihydrate would be beneficial for a more complete understanding of its structure-activity relationship.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Drosophila divalent metal ion transporter Malvolio is required in dopaminergic neurons for feeding decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
A Technical Guide to VO-Ohpic Trihydrate: A Reversible PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant signaling pathways.
Core Concepts: PTEN and the Significance of its Inhibition
PTEN is a critical dual-specificity phosphatase that counteracts the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][2][3] This action terminates the growth signal, thus playing a crucial role in maintaining normal cellular and tissue homeostasis.[1] The dysregulation of the PTEN/PI3K/Akt pathway is implicated in a variety of human diseases, including cancer and diabetes.[4][5] Consequently, inhibitors of PTEN, such as this compound, are valuable research tools and potential therapeutic agents for conditions that could benefit from elevated PIP3 levels, such as wound healing, neuroprotection, and certain cancers.[4]
This compound: A Potent and Specific PTEN Inhibitor
This compound is a vanadium-based small molecule compound that has been identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[6][7][8] It is a reversible and non-competitive inhibitor, distinguishing it from many other phosphatase inhibitors.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with PTEN and its effects in various experimental systems.
| Parameter | Value | Assay Conditions/Substrate | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN, PIP₃-based assay | [7][8][10] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [4][6] |
| Kᵢc (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN, OMFP-based assay | [4][6] |
| Kᵢu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN, OMFP-based assay | [4][6] |
Table 1: In Vitro Inhibition Constants of this compound against PTEN.
| Cell Line/Model | Effect | Concentration/Dosage | Reference |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [8] |
| Hep3B (low PTEN) & PLC/PRF/5 (high PTEN) cells | Inhibition of cell viability, proliferation, and colony formation | 0-10 µM (for viability) | [7][11] |
| Hep3B cells | Dose-dependent increase in p-AKT and p-mTOR expression | Not specified | [11] |
| Nude mice with Hep3B xenografts | Significant inhibition of tumor growth | Not specified | [10][11] |
| C57BL6 mice (cardiac arrest model) | Increased survival, LVPmax, and dP/dt max | Not specified | [10] |
| Mice (ischemia-reperfusion model) | Decreased myocardial infarct size | 10 µg/kg (i.p.) | [6][8] |
Table 2: Cellular and In Vivo Effects of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting PTEN, leading to an accumulation of PIP3. This, in turn, activates downstream signaling components, most notably Akt.[7][10] The activation of Akt triggers a cascade of events that influence cell growth, proliferation, survival, and metabolism.[1]
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
This compound exhibits a non-competitive mode of inhibition, meaning it can bind to both the free enzyme (PTEN) and the enzyme-substrate (PTEN-PIP3) complex.[4] This binding affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[4]
Caption: Non-competitive inhibition model of this compound on PTEN.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.
In Vitro PTEN Phosphatase Activity Assay (PIP₃ Substrate)
This assay measures the release of inorganic phosphate (B84403) from the physiological substrate PIP3.
Materials:
-
Recombinant human PTEN
-
This compound (dissolved in DMSO)
-
PIP3, diC16 sodium salt (dissolved in distilled water)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer with 1% DMSO.
-
In a 96-well plate, add recombinant PTEN to the assay buffer.
-
Add the desired concentration of this compound or vehicle control (1% DMSO) to the wells containing PTEN.
-
Pre-incubate the enzyme-inhibitor mixture at room temperature for 10 minutes.[4]
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the reaction at 30°C for 20 minutes.[4]
-
Stop the reaction by adding 2.25 volumes of the color reagent.[4]
-
Allow the color to develop for 10 minutes at room temperature.[4]
-
Measure the absorbance at 650 nm.[4]
-
Correct for background absorbance from wells containing VO-Ohpic in assay buffer without the enzyme.[4]
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5)
-
This compound
-
Complete cell culture medium
-
BrdU labeling solution
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of this compound for 72 hours.[7]
-
Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[7]
-
At the end of the incubation, remove the labeling medium and fix the cells with FixDenat solution for 30 minutes.
-
Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Express results as the percentage inhibition of BrdU incorporation compared to the control.[7]
Western Blot Analysis for Pathway Activation
This method is used to detect changes in the phosphorylation state of proteins downstream of PTEN, such as Akt.
Materials:
-
Cell lines of interest (e.g., Hep3B)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time.
-
Lyse the cells on ice using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).[11]
Caption: A general experimental workflow for characterizing a PTEN inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and reversible non-competitive inhibitor of PTEN. Its ability to specifically modulate the PI3K/Akt signaling pathway makes it an invaluable tool for studying the cellular functions of PTEN and a promising lead compound for the development of therapeutics targeting diseases with dysregulated PTEN activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-Translational Modification of PTEN Protein: Quantity and Activity [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 11. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). By targeting PTEN's phosphatase activity, this compound modulates critical downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK cascades. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its impact on downstream signaling, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a comprehensive understanding of this compound's cellular effects and its potential in therapeutic development.
Introduction to this compound
This compound is a vanadium-based organic compound that has garnered significant interest in biomedical research due to its specific and reversible inhibition of PTEN.[1][2] PTEN is a crucial phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K), a key signaling molecule involved in cell growth, proliferation, and survival.[3] Loss or inactivation of PTEN is a common event in many human cancers, leading to the hyperactivation of the PI3K/Akt signaling pathway.[4] By inhibiting PTEN, this compound effectively mimics the effects of PTEN loss, providing a valuable tool for studying the physiological and pathological roles of this pathway and for exploring potential therapeutic strategies.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[2] It binds to PTEN and stabilizes an inactive conformation of the enzyme, thereby preventing it from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[3]
Core Downstream Signaling Pathways
The inhibition of PTEN by this compound triggers a cascade of downstream signaling events. The most well-characterized of these are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] By increasing the cellular levels of PIP3, this compound initiates the following signaling cascade:
-
Akt Activation: The accumulation of PIP3 recruits Akt and its upstream kinase, PDK1, to the plasma membrane. This proximity facilitates the phosphorylation and activation of Akt by PDK1 and other kinases, such as mTORC2.[3]
-
mTORC1 Activation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This leads to the activation of Rheb, which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4]
-
Cellular Responses: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]
The activation of this pathway by this compound has been demonstrated to induce a variety of cellular effects, including increased glucose uptake and, paradoxically, the inhibition of cell proliferation and induction of cellular senescence in certain cancer cell lines.[4][6]
Caption: PI3K/Akt/mTOR signaling cascade initiated by this compound.
The MAPK/ERK Pathway
Emerging evidence suggests that PTEN can also negatively regulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4] Treatment of certain cancer cells with this compound has been shown to increase the phosphorylation and activation of ERK1/2.[4] The precise mechanism of this regulation is still under investigation but may involve crosstalk between the PI3K/Akt and MAPK/ERK pathways. Over-activation of both pathways by VO-Ohpic can paradoxically lead to growth arrest and cellular senescence.[4]
Caption: MAPK/ERK signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN inhibition) | 35 nM | Cell-free assay | [6] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Cell-free assay | [7] |
| Kic (inhibition constant) | 27 ± 6 nM | Recombinant PTEN | [2] |
| Kiu (inhibition constant) | 45 ± 11 nM | Recombinant PTEN | [2] |
| Effective Concentration (Akt Phosphorylation) | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [8] |
| Concentration Range (Cell Viability Inhibition) | 0 - 5 µM | Hep3B, PLC/PRF/5, SNU475 | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Nude mice with Hep3B xenografts | Not specified | Not specified | Significantly inhibited tumor growth | [6] |
| C57BL6 mice (cardiac arrest model) | Not specified | i.p. | Increased survival, LVPmax, and dP/dt max | [6] |
| Mice (ischemia-reperfusion model) | 10 µg/kg | i.p. | Decreased myocardial infarct size | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like Akt, mTOR, and ERK.
Caption: Standard workflow for Western blot analysis.
Materials:
-
Cell lines of interest (e.g., Hep3B, PLC/PRF/5)
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-pan-Akt, anti-phospho-ERK, anti-pan-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[7]
Materials:
-
96-well plates
-
Cell lines of interest
-
This compound
-
Bromodeoxyuridine (BrdU) labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3x10^3 cells per well in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of this compound for 72 hours.[7]
-
BrdU Labeling: Add BrdU labeling reagent to the wells 24 hours before the end of the treatment period.[7]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Express the results as the percentage of BrdU incorporation relative to the control (untreated) cells.[7]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[6]
Materials:
-
Cell culture plates
-
Cells of interest
-
This compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0)
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-Gal staining solution at 37°C in a CO2-free incubator overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantification: Count the number of blue-stained (senescent) cells and express it as a percentage of the total cell number.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the PTEN-PI3K/Akt signaling axis in health and disease. Its ability to potently and specifically inhibit PTEN allows for the controlled activation of downstream pathways, providing valuable insights into cellular processes such as growth, proliferation, and senescence. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to explore its potential as a therapeutic agent in various pathological contexts, particularly in cancers with altered PTEN function. Further research into the nuanced effects of this compound on the MAPK/ERK pathway and other potential downstream targets will continue to expand our understanding of its biological activities and therapeutic promise.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]
- 4. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. telomer.com.tr [telomer.com.tr]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Effects of PTEN Inhibition by VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a primary negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] Its role in controlling fundamental cellular processes such as cell growth, proliferation, survival, and apoptosis makes it a significant target in cancer research and other diseases.[2][3] VO-Ohpic trihydrate has emerged as a potent and specific inhibitor of PTEN, enabling detailed investigation of the cellular consequences of PTEN inhibition.[4][5] This technical guide provides an in-depth overview of the cellular effects of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.
Mechanism of Action of this compound
This compound is a vanadium-based compound that functions as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[1][6] It potently inhibits PTEN with a low nanomolar efficacy, thereby preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This leads to an accumulation of PIP3 at the plasma membrane and subsequent activation of downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's inhibitory activity and its effects on cell viability.
| Parameter | Value | Assay Context | Reference |
| IC50 | 35 nM | Recombinant PTEN lipid phosphatase activity | [7] |
| IC50 | 46 ± 10 nM | Recombinant PTEN activity (OMFP substrate) | [5][6] |
| Kic | 27 ± 6 nM | Inhibition constant (competitive) | [5] |
| Kiu | 45 ± 11 nM | Inhibition constant (uncompetitive) | [5] |
Table 1: In Vitro Inhibitory Potency of this compound against PTEN.
| Cell Line | PTEN Status | Treatment Duration (hours) | IC50 (µM) | Reference |
| Hep3B | Low | 120 | 3.4 | [8] |
| PLC/PRF/5 | High | 120 | > 5 | [8] |
| SNU475 | Negative | 120 | Resistant | [8] |
Table 2: Effect of this compound on the Viability of Hepatocellular Carcinoma (HCC) Cell Lines.
Core Cellular Effects and Signaling Pathways
Inhibition of PTEN by this compound triggers a cascade of downstream cellular events, primarily through the hyperactivation of the PI3K/Akt/mTOR pathway.
Activation of the PI3K/Akt/mTOR Signaling Pathway
By preventing PIP3 dephosphorylation, this compound leads to the recruitment and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). This signaling cascade is a central regulator of cell growth, proliferation, and survival.[7]
Caption: PTEN/PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Effects on Cell Proliferation, Viability, and Apoptosis
The activation of the Akt pathway by this compound generally promotes cell survival and proliferation.[7] However, in certain cancer cells with low PTEN expression, sustained hyperactivation of this pathway can paradoxically lead to decreased cell viability and proliferation, and in some cases, induce cellular senescence.[8] Studies have shown that this compound can inhibit the growth of hepatocellular carcinoma cells with low PTEN expression.[8] Conversely, in other contexts, PTEN inhibition by VO-Ohpic has been shown to protect cells from apoptosis.
Caption: Experimental workflow to assess the cellular effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Preparation of this compound for In Vitro and In Vivo Studies
-
In Vitro Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 100 µM.[6] Further dilutions to the desired final concentrations should be made in the appropriate cell culture medium.[6]
-
In Vivo Formulation: For animal studies, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[5] A specific protocol might involve preparing a stock solution in DMSO and then diluting it in the vehicle to the final desired concentration for administration (e.g., intraperitoneal injection).[5]
Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To quantify the levels of total and phosphorylated proteins in the PI3K/Akt pathway.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and PTEN overnight at 4°C. Typical antibody dilutions range from 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Cell Viability Assay (MTS Assay)
Objective: To measure the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Allow cells to adhere overnight.
-
-
Treatment:
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Non-Radioactive Akt Kinase Assay
Objective: To directly measure the kinase activity of Akt following PTEN inhibition.
-
Immunoprecipitation of Akt:
-
Lyse treated and control cells as described for Western blotting.
-
Incubate 200-500 µg of protein lysate with an immobilized Akt antibody (e.g., conjugated to agarose (B213101) beads) overnight at 4°C with gentle rocking to immunoprecipitate Akt.[12]
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated Akt in kinase buffer containing ATP (e.g., 200 µM) and a specific Akt substrate, such as GSK-3 fusion protein (1 µg).[12]
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β (Ser21/9)).[12]
-
Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
-
Cell Culture and Treatment:
-
Seed 3 x 10³ cells per well in a 96-well plate and treat with varying concentrations of VO-Ohpic for 72 hours.[7]
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.[1]
-
-
Immunodetection:
-
Incubate with an anti-BrdU antibody conjugated to a peroxidase.
-
Add a substrate that produces a colorimetric signal.
-
-
Measurement:
-
Measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated into the DNA.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[4][13]
-
Incubate on ice for at least 30 minutes.[4]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[4][13][14]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Senescence-Associated β-Galactosidase Staining
Objective: To detect cellular senescence induced by this compound.
-
Cell Fixation:
-
Wash cells cultured in a multi-well plate with PBS.
-
Fix the cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.[15]
-
-
Staining:
-
Visualization:
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-staining cells.
-
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
The Core of Cellular Signaling: A Technical Guide to VO-Ohpic Trihydrate and Akt/PI3K Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental application of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor PTEN and a powerful tool for activating the Akt/PI3K signaling pathway. This document provides a comprehensive overview of its biochemical activity, detailed experimental protocols for its use, and quantitative data to inform experimental design.
Executive Summary
This compound is a vanadium-based small molecule that has emerged as a highly selective and potent inhibitor of the Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5] PTEN functions as a critical negative regulator of the PI3K/Akt/mTOR signaling cascade, a pathway central to cell growth, proliferation, survival, and metabolism.[6][7][8] By inhibiting the lipid phosphatase activity of PTEN, this compound effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This accumulation of PIP3 leads to the recruitment and subsequent phosphorylation-mediated activation of Akt and its downstream effectors.[3][4][6] This guide will detail the quantitative aspects of this inhibition, provide standardized protocols for its investigation, and visualize the underlying molecular pathways.
Quantitative Data: Inhibitory Potency and Cellular Effects
The efficacy of this compound in inhibiting PTEN and subsequently activating the Akt pathway has been quantified across multiple studies. The following tables summarize the key inhibitory constants and observed cellular responses.
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
| Parameter | Value | Substrate Used | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃ | [1][3][4] |
| IC₅₀ | 46 ± 10 nM | OMFP | [1][6] |
| Kᵢc (dissociation constant of EI complex) | 27 ± 6 nM | OMFP & PIP₃ | [1][6] |
| Kᵢu (dissociation constant of ESI complex) | 45 ± 11 nM | OMFP & PIP₃ | [1][6] |
| Mode of Inhibition | Noncompetitive | OMFP & PIP₃ | [6] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢc: Inhibition constant for the enzyme-inhibitor complex. Kᵢu: Inhibition constant for the enzyme-substrate-inhibitor complex. OMFP: 3-O-methylfluorescein phosphate. PIP₃: Phosphatidylinositol (3,4,5)-trisphosphate.
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| NIH 3T3 & L1 Fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [4] |
| Hep3B (low PTEN) | Increased phospho-Akt and phospho-mTOR | Dose-dependent | [9] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation | Not specified | [3][9] |
| Hep3B (low PTEN) | Induction of senescence-associated β-galactosidase activity | Not specified | [3][9] |
| Endplate Chondrocytes | Restoration of cell viability after oxidative stress | 1 µM | [10] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of PTEN's lipid phosphatase activity. This disrupts the delicate balance maintained by PTEN and PI3K, leading to a sustained activation of the Akt signaling cascade.
Caption: this compound inhibits PTEN, leading to PIP3 accumulation and subsequent Akt activation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the Akt/PI3K pathway.
In Vitro Cell Treatment and Lysate Preparation
This protocol details the treatment of cultured cells with this compound and subsequent preparation of cell lysates for Western blot analysis.
Caption: Workflow for cell treatment with VO-Ohpic and protein lysate preparation.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., Hep3B, NIH 3T3) in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of VO-Ohpic Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[1]
-
Cell Treatment: Dilute the VO-Ohpic stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Replace the existing medium with the treatment medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period. For signaling pathway analysis, short incubation times (e.g., 30-60 minutes) are often sufficient. For cell viability or proliferation assays, longer incubations (e.g., 24-72 hours) are necessary.[3]
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.
-
Sample Preparation for Western Blot: Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
Western Blotting for Akt Pathway Activation
This protocol outlines the procedure for detecting the phosphorylation status of Akt and its downstream targets.
Methodology:
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST).[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
PTEN
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.
In Vivo Studies
This compound has demonstrated efficacy in in vivo models. For instance, in a mouse xenograft model using Hep3B cells, daily intraperitoneal (i.p.) injections of 10 mg/kg VO-Ohpic significantly reduced tumor volume.[9] Analysis of tumor homogenates from these studies confirmed an increase in p-Akt and p-ERK1/2 levels, consistent with the in vitro mechanism of action.[9]
Conclusion
This compound is a valuable research tool for the targeted activation of the Akt/PI3K signaling pathway through the specific inhibition of PTEN. Its well-characterized potency and mode of action, combined with established experimental protocols, make it a reliable reagent for investigating the myriad cellular processes governed by this critical signaling network. The data and methods presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/PTEN/AKT Signaling Pathways in Germ Cell Development and Their Involvement in Germ Cell Tumors and Ovarian Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
A Preliminary Technical Guide to VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preliminary studies on VO(Ohpic) trihydrate, a vanadium-based compound identified as a highly potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This guide consolidates available quantitative data, outlines key experimental methodologies, and visualizes the compound's mechanism of action within relevant signaling pathways.
Core Compound Properties and Activity
VO(Ohpic) trihydrate, also known as vanadyl(IV) 3-hydroxypicolinate (B15391739) trihydrate, has emerged as a significant small molecule inhibitor of PTEN's lipid phosphatase activity.[1][2][3] Its ability to specifically target PTEN has made it a valuable tool for studying the physiological roles of the PTEN/PI3K/Akt signaling pathway and a potential therapeutic agent in various diseases, including cancer and cardiovascular conditions.[4][5][6]
Quantitative Inhibitory Activity
The inhibitory potency of VO(Ohpic) trihydrate against PTEN has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for PTEN.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, lipid phosphatase activity assay | [2][3] |
| IC50 | 46 ± 10 nM | PTEN, PIP3-based assay | [1] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Not specified | [1] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Not specified | [1] |
In Vitro and In Vivo Efficacy
Studies have demonstrated the biological effects of VO(Ohpic) trihydrate in both cellular and animal models.
| Model System | Treatment | Observed Effect | Reference |
| NIH 3T3 and L1 fibroblasts | 0-500 nM | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308), saturating at 75 nM. | [2] |
| Hep3B hepatocellular carcinoma cells (low PTEN) | Increasing concentrations | Inhibition of cell viability, proliferation, and colony formation. Induction of senescence. | [4] |
| Mice with Hep3B xenografts | Not specified | Significant inhibition of tumor growth. | [4] |
| Ischemia-reperfusion mouse model | 10 µg/kg (i.p.) | Decreased myocardial infarct size and increased cardiac functional recovery. | [2] |
Synthesis and Characterization
Synthesis
A detailed, step-by-step synthesis protocol for VO(Ohpic) trihydrate is not extensively detailed in readily available literature. The primary research articles state that the compound was prepared following a previously reported procedure, though the specific citation is not provided.[5] Generally, the synthesis of such vanadyl complexes involves the reaction of a vanadyl salt, such as vanadyl sulfate (B86663) (VOSO₄), with the corresponding organic ligand, in this case, 3-hydroxypicolinic acid, in an appropriate solvent system and pH.
Characterization
Commercial suppliers of VO(Ohpic) trihydrate confirm its quality and purity through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[2] However, specific spectral data are not publicly available in the reviewed literature. The formal chemical name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate.
Experimental Protocols
In Vitro PTEN Inhibition Assay
Objective: To determine the inhibitory effect of VO(Ohpic) trihydrate on PTEN phosphatase activity.
Methodology:
-
Recombinant PTEN enzyme is pre-incubated with varying concentrations of VO(Ohpic) trihydrate in an appropriate assay buffer.
-
The phosphatase reaction is initiated by the addition of a substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP₃).
-
The amount of inorganic phosphate (B84403) released is quantified using a colorimetric method, such as a malachite green-based assay.
-
The IC50 value is calculated by plotting the percentage of PTEN inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of VO(Ohpic) trihydrate on the downstream signaling of the PTEN pathway.
Methodology:
-
Cells (e.g., NIH 3T3 fibroblasts) are treated with different concentrations of VO(Ohpic) trihydrate for a specified duration.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Following incubation with secondary antibodies, the protein bands are visualized using a suitable detection system.
-
The relative levels of p-Akt are quantified and normalized to total Akt.
In Vivo Ischemia-Reperfusion Model
Objective: To evaluate the cardioprotective effects of VO(Ohpic) trihydrate in a mouse model.
Methodology:
-
Mice are subjected to a surgical procedure to induce myocardial ischemia, typically by ligating a coronary artery for a defined period.
-
VO(Ohpic) trihydrate (e.g., 10 µg/kg) is administered intraperitoneally prior to the ischemic event.
-
The ligature is then released to allow for reperfusion.
-
After a set reperfusion period, the hearts are excised, and the infarct size is determined using histological staining (e.g., triphenyltetrazolium (B181601) chloride).
-
Cardiac function can also be assessed through methods like echocardiography.[2]
Signaling Pathway and Mechanism of Action
VO(Ohpic) trihydrate's primary mechanism of action is the direct inhibition of PTEN. By blocking PTEN's phosphatase activity, it prevents the dephosphorylation of PIP₃ to PIP₂. The resulting accumulation of PIP₃ leads to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, growth, and proliferation.
Caption: Inhibition of PTEN by VO(Ohpic) trihydrate leads to the activation of the PI3K/Akt/mTOR pathway.
The experimental workflow for assessing the in vitro effects of VO(Ohpic) trihydrate typically involves a series of cell-based assays to confirm its mechanism of action.
Caption: A typical experimental workflow to evaluate the in vitro effects of VO(Ohpic) trihydrate.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. JCI - A novel type of cellular senescence that can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis [jci.org]
A Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key chemical and biological data, detailed experimental methodologies, and explores its mechanism of action, focusing on the PI3K/Akt signaling pathway.
Chemical and Physical Properties
This compound is a vanadium-based coordination complex. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 476310-60-8 |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V |
| Molecular Weight | 415.20 g/mol |
| Appearance | Gray solid |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage | Store at -20°C |
Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation
This compound exerts its biological effects primarily through the potent and reversible inhibition of PTEN's lipid phosphatase activity.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade essential for cell growth, proliferation, survival, and metabolism.[3]
By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the plasma membrane leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[3][4]
Quantitative Biological Data
This compound is a highly potent inhibitor of PTEN with excellent selectivity over other phosphatases. The key quantitative metrics are presented below.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant Human | [5] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant Human | [6] |
| Kᵢc (competitive) | 27 ± 6 nM | Recombinant Human | [7] |
| Kᵢu (uncompetitive) | 45 ± 11 nM | Recombinant Human | [7] |
| Selectivity (IC₅₀) | >100-fold vs. PTP1B, SHP-1, SHP-2 | Recombinant Human | [8] |
| In Vivo Efficacy | Significant tumor growth suppression (10 µg/kg, i.p.) | Mouse Xenograft (MDA PCa-2b) | [8] |
| In Vivo Efficacy | Significant tumor volume reduction (10 mg/kg, daily) | Mouse Xenograft (Hep3B) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol is adapted from a previously reported procedure.[7]
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
PIP₃ (diC16 sodium salt)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add recombinant PTEN enzyme to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PIP₃ substrate.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the color reagent.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This document includes a summary of reported dosages, detailed experimental protocols for preparation and administration, and a description of the underlying signaling pathways.
Introduction
This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN.[1] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a key cascade involved in cell growth, proliferation, and survival.[2] By inhibiting PTEN, this compound leads to the activation of AKT and its downstream targets, making it a valuable tool for studying the roles of this pathway in various physiological and pathological processes.[1] Its applications in preclinical mouse models have been explored in diverse fields including oncology, cardiology, and neurology.
Data Presentation
The following tables summarize the quantitative data for this compound dosage and administration in various mouse models based on published studies.
Table 1: In Vivo Dosages of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Dosing Frequency | Observed Effects |
| Hepatocellular Carcinoma Xenograft (Hep3B cells) | 10 mg/kg | Intraperitoneal (i.p.) | Daily (6 days/week) | Significantly inhibited tumor growth.[3] |
| Ischemia-Reperfusion Injury | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes prior to ischemia | Decreased myocardial infarct size and improved cardiac functional recovery.[1][4] |
| Doxorubicin-Induced Cardiomyopathy | 30 µg/kg (cumulative dose) | Intraperitoneal (i.p.) | Not specified | Attenuated apoptosis and cardiac remodeling. |
| Intervertebral Disc Degeneration | 10 mg/kg | Intraperitoneal (i.p.) | Every other day for 12 weeks | Ameliorated disc degeneration and cartilage endplate calcification. |
Table 2: Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Mouse Model |
| 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | Intervertebral Disc Degeneration |
| DMSO, further diluted in a solution of 25% ethanol | Hepatocellular Carcinoma Xenograft |
| Saline | Ischemia-Reperfusion Injury[4] |
Note on Toxicity and Pharmacokinetics: Published studies using the dosages listed above have reported no significant loss of body weight in treated mice, suggesting a satisfactory level of tolerability at these concentrations.[3] However, comprehensive toxicology studies, including the determination of an LD50 value, are not publicly available. Similarly, detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in mice have not been reported in the reviewed literature. Researchers should consider conducting preliminary dose-ranging and toxicity studies for their specific mouse model and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on a commonly used vehicle formulation for dissolving this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice to be treated. Prepare a slight excess to account for any loss during preparation.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of saline.
-
-
Dissolve this compound:
-
First, dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.
-
Sequentially add the PEG300, Tween-80, and saline to the DMSO-drug mixture. Vortex gently after each addition to ensure a homogenous solution.
-
-
Sterilization: The final solution should be sterile. If the components used are not pre-sterilized, the final solution can be filtered through a 0.22 µm syringe filter.
-
Storage: It is recommended to prepare the working solution fresh on the day of use.[4] If a stock solution is prepared, it should be stored at -20°C or -80°C, and the stability under these conditions should be validated.[4]
Protocol 2: Intraperitoneal Administration in Mice
Materials:
-
Prepared this compound solution
-
Mice (appropriate strain and age for the study)
-
Insulin syringes (e.g., 28-30 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Handling: Properly restrain the mouse by securing the scruff of the neck to expose the abdomen.
-
Injection Site: The ideal injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection Technique:
-
Tilt the mouse slightly with the head downwards to allow the abdominal organs to shift away from the injection site.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals' health, including body weight, throughout the study period.
Mandatory Visualization
Signaling Pathway Diagram
// Nodes VO_Ohpic [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-AKT (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Growth, Proliferation, Survival)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges VO_Ohpic -> PTEN [arrowhead=tee, color="#EA4335", penwidth=1.5]; PI3K -> PIP3 [label="+P", color="#34A853", fontcolor="#34A853", penwidth=1.5]; PTEN -> PIP3 [label="-P", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", penwidth=1.5]; PIP3 -> pAKT [label="Activation", color="#4285F4", fontcolor="#4285F4", penwidth=1.5]; pAKT -> Downstream [color="#4285F4", penwidth=1.5]; Downstream -> Response [color="#5F6368", penwidth=1.5];
// Invisible edges for layout PIP2 -> PI3K [style=invis]; } . Caption: PTEN/PI3K/AKT Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
// Nodes Start [label="Start: Acclimatize Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Model [label="Induce Disease Model\n(e.g., Tumor Xenograft, Ischemia)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomize into Groups\n(Vehicle Control, Treatment)", fillcolor="#FFFFFF", fontcolor="#202124"]; Preparation [label="Prepare this compound\nand Vehicle Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Administration [label="Administer via Intraperitoneal Injection\n(According to Dosing Schedule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Animal Health\n(Body Weight, Clinical Signs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(e.g., Tumor Volume, Tissue Histology, Biomarker Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Model; Model -> Grouping; Grouping -> Administration; Preparation -> Administration [style=dashed]; Administration -> Monitoring; Monitoring -> Endpoint; Endpoint -> Data; } . Caption: Typical Experimental Workflow for In Vivo Studies with this compound.
References
Application Notes and Protocols: Preparation and Use of VO-Ohpic Trihydrate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway.[5] Inhibition of PTEN by this compound leads to an accumulation of PIP3, subsequent activation of Akt and its downstream targets, which can influence cell growth, proliferation, survival, and glucose metabolism.[1][2][4][6] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 415.2 g/mol | [1][7] |
| CAS Number | 476310-60-8 | [1][7] |
| Appearance | Crystalline solid; Light green to green | [1][7] |
Table 2: Solubility
| Solvent | Solubility | Notes | Source |
| DMSO | >10 mM | - | [1] |
| DMSO | ≥50 mg/mL (~120.42 mM) | Use newly opened DMSO as it is hygroscopic. | [7][8] |
| DMSO | 72 mg/mL (~173.41 mM) | Moisture-absorbing DMSO reduces solubility. | [2] |
| Water | Insoluble (< 0.1 mg/mL) | - | [2][7] |
| Ethanol | ≥45.8 mg/mL (with ultrasonic) / Insoluble | Conflicting reports, sonication may be required. | [1][2] |
Table 3: Biological Activity
| Target | IC₅₀ | Source |
| PTEN | 35 nM | [1][2] |
| PTEN | 46 ± 10 nM | [7] |
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [7] |
| Solid Powder | 4°C | 2 years | [7] |
| Stock Solution in DMSO | -80°C | 6 months | [7] |
| Stock Solution in DMSO | -20°C | 1 month | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for cellular assays.
Materials:
-
This compound (MW: 415.2 g/mol )
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.2 g/mol = 4.152 mg
-
-
Weigh the compound: Carefully weigh out 4.152 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder. It is crucial to use fresh, high-quality DMSO as the compound's solubility can be significantly impacted by moisture.[2][7]
-
Dissolution:
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the tube at 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can aid in solubilization.[1]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7]
-
Protocol 2: In Vitro Cellular Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound to assess its effects on the PTEN/Akt signaling pathway.
Materials:
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and protease/phosphatase inhibitors
-
Equipment for Western blotting or other downstream analysis
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 500 nM.[1] A vehicle control (DMSO alone) at the same final concentration as the highest this compound treatment should always be included.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period. A short incubation of 15 minutes is often sufficient to observe an increase in Akt phosphorylation.[1] Longer incubation times (e.g., 72 hours) may be necessary for assessing effects on cell viability or proliferation.[2][6]
-
-
Downstream Analysis (Example: Western Blot for p-Akt):
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Proceed with Western blot analysis to detect the levels of phosphorylated Akt (Ser473 and Thr308) and total Akt to assess the effect of PTEN inhibition.[1]
-
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro cell treatment with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
VO-Ohpic Trihydrate for Western Blot Analysis of Phosphorylated AKT (p-AKT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and cell-permeable inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the PI3K/AKT signaling pathway.[1] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] The PI3K/AKT pathway is a cornerstone of cellular signaling, governing essential processes such as cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of numerous diseases, including cancer.[3]
By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and subsequent phosphorylation of AKT at key residues, notably Serine 473 (Ser473) and Threonine 308 (Thr308).[4] The phosphorylation of AKT, particularly at Ser473, is a widely accepted biomarker for the activation of the PI3K/AKT pathway.[5] Western blotting is a fundamental and robust technique to detect and quantify the levels of phosphorylated AKT (p-AKT), thereby providing a direct measure of the cellular response to PTEN inhibition by this compound.
These application notes provide a detailed protocol for utilizing this compound to stimulate the PI3K/AKT pathway and subsequently analyze the phosphorylation of AKT at Ser473 by Western blot.
Signaling Pathway
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3.[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream kinase, PDK1.[6] At the membrane, AKT is phosphorylated at Thr308 by PDK1 and at Ser473 by the mTORC2 complex, leading to its full activation.[4] Activated AKT then phosphorylates a multitude of downstream targets to regulate various cellular functions.[4] PTEN counteracts this pathway by dephosphorylating PIP3, thus terminating the signal.[6] this compound inhibits PTEN, leading to sustained AKT activation.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound on PTEN.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment showing the effect of this compound on the phosphorylation of AKT at Ser473 in Hep3B human hepatocellular carcinoma cells. The data is presented as a fold change in p-AKT levels relative to the vehicle-treated control, as determined by densitometric analysis of Western blot bands.
| Cell Line | Treatment | Concentration (µM) | Incubation Time | p-AKT (Ser473) Fold Change (normalized to β-actin) |
| Hep3B | Vehicle (DMSO) | 0 | 72 hours | 1.0 |
| Hep3B | This compound | 0.1 | 72 hours | 1.8 |
| Hep3B | This compound | 0.5 | 72 hours | 2.5 |
| Hep3B | This compound | 1.0 | 72 hours | 3.2 |
Note: This data is illustrative and is based on findings from published research. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
Experimental Protocols
This section provides a detailed protocol for the treatment of cultured cells with this compound and subsequent Western blot analysis of p-AKT (Ser473).
Experimental Workflow
Caption: A typical experimental workflow for Western blot analysis of p-AKT following this compound treatment.
Materials and Reagents
-
Cell Culture:
-
Cell line of interest (e.g., Hep3B, NIH 3T3, or other cells with a functional PI3K/AKT pathway)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
-
Cell Lysis and Protein Extraction:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) supplemented with:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride (B91410) and sodium orthovanadate is crucial for preserving phosphorylation)[1]
-
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Protocol
1. Cell Culture and Seeding
a. Culture cells in appropriate flasks or dishes until they reach approximately 70-80% confluency. b. Seed cells into 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.
2. This compound Treatment
a. Dose-Response Experiment: i. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). ii. Include a vehicle-only control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the inhibitor dilutions. iii. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. iv. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
b. Time-Course Experiment: i. Treat cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle. ii. Harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the kinetics of AKT phosphorylation.
3. Cell Lysis and Protein Extraction [5]
a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
4. Protein Quantification
a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting [7]
a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis [8]
a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH). d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal, and then to the loading control for each sample.
Troubleshooting
-
No or weak p-AKT signal:
-
Ensure the cell line used has an active PI3K/AKT pathway.
-
Confirm the addition of phosphatase inhibitors to the lysis buffer; their absence can lead to rapid dephosphorylation.[1]
-
Optimize the primary antibody concentration and incubation time.
-
Check the activity of the ECL substrate.
-
-
High background:
-
Ensure the use of BSA for blocking instead of milk.
-
Increase the number and duration of wash steps.
-
Optimize the primary and secondary antibody concentrations.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to modulate the PI3K/AKT signaling pathway and reliably assess the resulting changes in AKT phosphorylation through Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. benchchem.com [benchchem.com]
Application of VO-Ohpic Trihydrate in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[5] Paradoxically, pharmacological inhibition of PTEN by this compound has demonstrated significant anti-tumor activity in specific cancer contexts, primarily by inducing a state of irreversible growth arrest known as cellular senescence.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, based on preclinical findings.
Mechanism of Action
This compound is a vanadium-based compound that acts as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[5][8] By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the hyperactivation of downstream signaling pathways, including the AKT and ERK pathways.[5][6] In cancer cells with low or heterozygous PTEN expression, this sustained overactivation paradoxically triggers a cellular senescence program, characterized by cell cycle arrest and a halt in proliferation, rather than promoting further growth.[6][7] This phenomenon is referred to as PTEN-loss-induced cellular senescence (PICS).[6]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| PTEN IC50 | 35 nM | Recombinant PTEN (PIP3-based assay) | [3][4] |
| 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [1][5] | |
| Effect on Cell Viability | Inhibition | Hep3B (low PTEN), PLC/PRF/5 (high PTEN) | [4][6] |
| No effect | SNU475 (PTEN-negative) | [4][6] | |
| Effect on Cell Proliferation | Inhibition | Hep3B, PLC/PRF/5 | [4][6] |
| Effect on Colony Formation | Inhibition | Hep3B, PLC/PRF/5 | [4][6] |
| Induction of Senescence | Induces senescence-associated β-galactosidase activity | Hep3B, PLC/PRF/5 | [4][6] |
| Cell Cycle Arrest | Induces G2/M arrest | Hep3B | [6] |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage and Administration | Key Findings | Reference |
| Hepatocellular Carcinoma | Nude mice with Hep3B xenografts | 10 mg/kg, daily (6 days/week), IP injection | Significantly reduced tumor volume | [6] |
| Prostate Cancer | Mice with MDA PCa-2b xenografts | Not specified | Significant tumor growth suppression, increased survival | [3] |
| Ovarian Cancer | In vivo models | Not specified | Enhanced inhibitory effects on tumor growth when combined with olaparib | [9] |
Signaling Pathway
The primary signaling pathway modulated by this compound is the PI3K/AKT pathway, which is negatively regulated by PTEN. Inhibition of PTEN leads to the downstream activation of AKT and ERK, which, when chronically activated, can induce cellular senescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of VO-Ohpic Trihydrate in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium compounds have long been investigated for their insulin-mimetic and anti-diabetic properties.[1][2] A significant breakthrough in this area is the development of VO-Ohpic trihydrate, a potent and highly selective small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN).[3][4] PTEN is a crucial negative regulator of the PI3K/Akt signaling pathway, which is central to insulin (B600854) signaling.[5] By inhibiting PTEN, this compound enhances this pathway, leading to increased glucose uptake and improved insulin sensitivity, making it a promising candidate for the study and potential treatment of diabetes.[4][6]
This document provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo models of diabetes.
Mechanism of Action: PTEN Inhibition
This compound functions as a potent inhibitor of the lipid phosphatase activity of PTEN, with a reported IC50 in the nanomolar range (35-46 nM).[3][7] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] This action counteracts the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in the insulin signaling cascade.[5]
By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway.[4][8] Activated Akt then mediates a variety of downstream effects, including the translocation of GLUT4 glucose transporters to the cell surface, leading to increased glucose uptake, and the promotion of glycogen (B147801) synthesis.[5][9]
Figure 1: Simplified signaling pathway of this compound action.
In Vitro Applications: Glucose Uptake in 3T3-L1 Adipocytes
The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and glucose metabolism. Differentiated 3T3-L1 adipocytes express insulin-responsive GLUT4 transporters, making them an excellent system to test the effects of compounds like this compound on glucose uptake.
Experimental Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes a non-radioactive method for measuring glucose uptake using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose) with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)
-
Adipocyte maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin)
-
Serum-free DMEM (low glucose)
-
This compound stock solution (in DMSO)
-
Insulin stock solution
-
2-NBDG stock solution
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium.
-
After 48-72 hours, replace with adipocyte maintenance medium.
-
Replenish the maintenance medium every 2-3 days. Adipocytes are typically fully differentiated and ready for use 7-10 days post-induction.
-
-
Glucose Uptake Assay:
-
Serum starve the differentiated adipocytes for 2-3 hours in serum-free, low-glucose DMEM.
-
Prepare serial dilutions of this compound in serum-free, low-glucose DMEM. A final concentration range of 10 nM to 1 µM is recommended. Include a vehicle control (DMSO).
-
Aspirate the starvation medium and add the this compound dilutions to the cells. Incubate for 30-60 minutes at 37°C.
-
As a positive control, treat a set of wells with insulin (e.g., 100 nM) for 20-30 minutes.
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the assay by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure fluorescence using a plate reader.
-
Figure 2: Workflow for the in vitro 2-NBDG glucose uptake assay.
Expected Results and Data Presentation
Treatment with this compound is expected to dose-dependently increase glucose uptake in 3T3-L1 adipocytes. The results can be presented as a percentage of the basal glucose uptake (vehicle control).
| Treatment Group | Concentration | Mean Fluorescence (AU) | % of Basal Glucose Uptake |
| Vehicle Control | - | 1500 ± 120 | 100% |
| VO-Ohpic | 10 nM | 1850 ± 150 | 123% |
| VO-Ohpic | 50 nM | 2400 ± 200 | 160% |
| VO-Ohpic | 100 nM | 3150 ± 250 | 210% |
| VO-Ohpic | 500 nM | 3600 ± 280 | 240% |
| VO-Ohpic | 1 µM | 3750 ± 300 | 250% |
| Insulin | 100 nM | 4200 ± 350 | 280% |
Table 1: Representative data for the effect of this compound on glucose uptake in 3T3-L1 adipocytes. Data are presented as mean ± standard deviation.
In Vivo Applications: Streptozotocin (STZ)-Induced Diabetic Mouse Model
The STZ-induced diabetic mouse is a widely used model of Type 1 diabetes, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells. This model is suitable for evaluating the glucose-lowering effects of therapeutic agents.
Experimental Protocol: Evaluation of this compound in STZ-Induced Diabetic Mice
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., saline with 10% DMSO and 40% PEG300)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Equipment for intraperitoneal (i.p.) injections and blood collection
Procedure:
-
Induction of Diabetes:
-
Fast mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 50 mg/mL).
-
Induce diabetes with a single high-dose i.p. injection of STZ (e.g., 150-180 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).
-
Provide mice with 10% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
-
Treatment Protocol:
-
Divide diabetic mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 10 mg/kg, administered once daily by i.p. injection)
-
-
Include a non-diabetic control group receiving the vehicle.
-
Treat the animals for a period of 4-6 weeks.
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose levels weekly.
-
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight (12-16 hours).
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (2 g/kg) orally by gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
Perform on a separate day after a suitable washout period.
-
Fast mice for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) by i.p. injection.
-
Collect blood samples at 15, 30, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
-
Serum Insulin Levels:
-
At the end of the study, collect terminal blood samples and measure serum insulin levels using an ELISA kit.
-
-
Figure 3: Workflow for the in vivo evaluation in an STZ-induced diabetic mouse model.
Expected Results and Data Presentation
This compound treatment is expected to significantly lower fasting blood glucose levels, improve glucose tolerance, and enhance insulin sensitivity in STZ-induced diabetic mice.
| Parameter | Non-Diabetic Control | Diabetic Vehicle | Diabetic + VO-Ohpic (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 105 ± 8 | 450 ± 35 | 180 ± 25 |
| Serum Insulin (ng/mL) | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| OGTT AUC (mg/dL*min) | 15,000 ± 1,200 | 60,000 ± 5,000 | 35,000 ± 4,000 |
| ITT Glucose Nadir (% of baseline) | 45 ± 5 | 85 ± 7 | 60 ± 6 |
Table 2: Representative data for the effect of this compound in STZ-induced diabetic mice after 4 weeks of treatment. Data are presented as mean ± standard deviation.
Conclusion
This compound is a valuable research tool for investigating the role of PTEN in diabetes and for exploring novel therapeutic strategies. Its potent and specific inhibition of PTEN offers a clear mechanism of action, and its efficacy in both in vitro and in vivo models of diabetes is promising. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies. Further optimization of dosages, treatment durations, and animal models may be necessary depending on the specific research questions.
References
- 1. Deletion of Pten in Pancreatic β-Cells Protects Against Deficient β-Cell Mass and Function in Mouse Models of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of vanadium compounds on diabetes induced changes in STZ-diabetic rats - UBC Library Open Collections [open.library.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Specific inhibition of PTEN expression reverses hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measures of β-cell Function during Oral Glucose Tolerance Test and Liquid Mixed Meal and the Hyperglycemic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VO-Ohpic Trihydrate in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and specific, noncompetitive, and reversible inhibitor of the phosphatase and tensin homolog (PTEN), a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] By inhibiting PTEN, this compound effectively upregulates the activity of this pathway, which is crucial for promoting cell survival, growth, and proliferation.[3] Emerging research has highlighted the therapeutic potential of this compound in the context of neurodegenerative diseases, where the PI3K/Akt pathway is often dysregulated. Its neuroprotective properties are attributed to its ability to mitigate apoptosis, reduce neuroinflammation, and modulate pathways associated with protein aggregation, such as the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the lipid phosphatase activity of PTEN. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus acting as a brake on the PI3K/Akt signaling cascade. Inhibition of PTEN by this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt, a serine/threonine kinase.[2] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein.[6] The activation of the Akt pathway also promotes neuronal survival by inhibiting pro-apoptotic proteins and enhances neurotrophic signaling, contributing to its overall neuroprotective effects.[4][7]
Data Presentation
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Inhibitory Activity of this compound against PTEN
| Parameter | Value | Substrate Used | Reference |
| IC₅₀ | 35 ± 2 nM | PIP₃ | [2] |
| IC₅₀ | 46 ± 10 nM | OMFP | [1][2] |
| Kᵢc (competitive inhibition constant) | 27 ± 6 nM | OMFP | [1][2] |
| Kᵢu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Dosage and Administration | Observed Effects | Reference |
| Ischemia-reperfusion mouse model | 10 µg/kg; intraperitoneal injection | Significantly decreased myocardial infarct size. | [5] |
| Hep3B cell xenograft nude mice | 10 mg/kg; intraperitoneal injection | Significantly inhibited tumor growth. | [3] |
| Dexamethasone-induced depression model mice | Not specified | Reversed depression-like behaviors and neuronal atrophy. | [8] |
Signaling Pathways and Experimental Workflows
PTEN/Akt/GSK-3β Signaling Pathway
References
- 1. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule blood brain barrier permeability prediction [pion-inc.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CPT1A ameliorates microglia-induced neuroinflammation via facilitating VDR succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
VO-Ohpic Trihydrate: A Potent Inducer of Cellular Senescence in PTEN-Deficient Cancers
Application Notes & Protocols for Researchers and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound effectively hyperactivates downstream signaling pathways, primarily the PI3K/AKT/mTOR and ERK1/2 pathways, which paradoxically can drive cells into a state of cellular senescence, particularly in cells with pre-existing low levels of PTEN.[4][5][6] This pro-senescence activity presents a promising therapeutic strategy for cancers characterized by PTEN deficiency, transforming a potent oncogenic signal into a tumor-suppressive outcome.[4][6] These application notes provide detailed protocols and quantitative data for utilizing this compound to induce cellular senescence in relevant cancer cell models.
Mechanism of Action
This compound is a vanadium-based compound that acts as a highly potent inhibitor of PTEN with an IC50 in the nanomolar range.[1][2] PTEN is a critical negative regulator of the PI3K/AKT signaling pathway. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K).
In the presence of this compound, PTEN is inhibited, leading to an accumulation of cellular PIP3. This results in the sustained activation of downstream effectors, including AKT and mTOR.[1][5] Paradoxically, the hyperactivation of these pro-proliferative and pro-survival pathways can trigger a cellular stress response that culminates in the induction of cellular senescence, a state of irreversible cell cycle arrest.[4][5] This effect is particularly pronounced in cells that already have reduced PTEN function, creating a therapeutic window for targeting PTEN-deficient tumors.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced cellular senescence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published literature.
| Parameter | Value | Assay Condition | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN, PIP3-based assay | [1][3] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][7] |
Table 1: In Vitro PTEN Inhibition
| Cell Line | PTEN Status | VO-Ohpic Concentration | Effect | Reference |
| Hep3B (Hepatocellular Carcinoma) | Low Expression | 0-5 µM | Inhibition of cell viability, proliferation, and colony formation; Induction of SA-β-Gal activity. | [1][5] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | High Expression | 0-5 µM | Lesser inhibition of cell viability and induction of senescence compared to Hep3B. | [1][5] |
| SNU475 (Hepatocellular Carcinoma) | PTEN-negative | 0-5 µM | No effect on cell viability or senescence. | [1][5] |
| Pten+/- MEFs | Heterozygous knockout | 500 nM | Clear induction of senescence. | [4] |
| Wild-type MEFs | Wild-type | 500 nM | No effect on senescence. | [4] |
| MDA PCa-2b (Prostate Cancer) | Reduced PTEN, WT p53 | Not specified | Induction of senescence. | [4] |
| NIH 3T3 & L1 Fibroblasts | Not specified | 75 nM | Saturation of Akt phosphorylation. | [3] |
Table 2: Cellular Effects of this compound
Experimental Protocols
Protocol 1: Induction of Cellular Senescence in Adherent Cell Lines
This protocol describes the general procedure for inducing cellular senescence in susceptible cancer cell lines using this compound.
Materials:
-
This compound (e.g., from Selleck Chemicals, MedchemExpress)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cancer cell line with low PTEN expression (e.g., Hep3B)
-
Sterile cell culture plates (e.g., 6-well or 96-well)
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C for long-term storage or -20°C for up to one month.[2][8] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the target cells in appropriate cell culture plates at a density that allows for several days of treatment without reaching confluency. For a 6-well plate, a starting density of 5 x 10^4 cells per well is recommended.
-
Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of this compound. A typical concentration range for inducing senescence is 250 nM to 1 µM.[5] A vehicle control (DMSO) should always be included. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Incubation: Incubate the cells for 3 to 5 days. The medium containing this compound should be refreshed every 48-72 hours.[5]
-
Assessment of Senescence: After the treatment period, assess cellular senescence using the SA-β-Gal assay according to the manufacturer's instructions. Senescent cells will stain blue.
Experimental Workflow Diagram
Caption: Workflow for inducing cellular senescence with this compound.
Protocol 2: Cell Viability and Proliferation Assays
To quantify the effect of this compound on cell growth, cell viability and proliferation assays can be performed.
A. BrdU Incorporation Assay (Proliferation) [1]
Materials:
-
Cells treated as described in Protocol 1.
-
BrdU Labeling and Detection Kit.
Procedure:
-
Culture 3 x 10^3 cells per well in a 96-well plate with varying concentrations of VO-Ohpic for 72 hours.[1]
-
Add BrdU to the culture medium 24 hours before the end of the treatment period.[1]
-
At the end of the incubation, fix the cells and perform the immunoassay for BrdU incorporation according to the kit manufacturer's protocol.
-
Measure the absorbance using a microplate reader. Results are typically expressed as the percentage of BrdU incorporation relative to the vehicle-treated control.
B. Colony Formation Assay (Long-term Survival)
Materials:
-
Cells treated as described in Protocol 1.
-
Crystal Violet solution (0.5% w/v in 25% methanol).
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 7-14 days, refreshing the medium with the compound every 3-4 days.
-
When colonies are visible, wash the plates with PBS, fix the cells with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) or quantify the stained area.
Protocol 3: Western Blot Analysis of Pathway Activation
This protocol is for confirming the activation of the PI3K/AKT and ERK signaling pathways following this compound treatment.
Materials:
-
Cells treated as described in Protocol 1.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-PTEN, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Drug Development Considerations
The pro-senescence activity of this compound in PTEN-deficient cells makes it an attractive candidate for cancer therapy.[6] Its ability to synergize with inhibitors of the PI3K/mTOR and Raf/MEK/ERK pathways further enhances its therapeutic potential.[5] In vivo studies have shown that VO-Ohpic can significantly inhibit tumor growth in xenograft models of human cancers with low PTEN expression.[1][5] For in vivo formulation, VO-Ohpic can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] Researchers should be aware that VO-Ohpic has also been investigated for its potential in treating diabetes due to its insulin-sensitizing effects.[3][4]
Conclusion
This compound is a valuable research tool for studying the consequences of PTEN inhibition and a promising therapeutic agent for inducing cellular senescence in PTEN-deficient cancers. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. Careful consideration of cell line-specific responses and appropriate in vitro and in vivo models is crucial for advancing our understanding and application of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A novel type of cellular senescence that can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application Notes: In Vitro Wound Healing Assay Using VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The process of wound healing is a complex and highly regulated cascade of cellular and molecular events aimed at restoring tissue integrity. Cell migration is a critical component of this process, particularly the re-epithelialization phase, where keratinocytes and fibroblasts move into the wound bed. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, survival, and migration.[1][2][3][4][5] PTEN (Phosphatase and Tensin Homolog) is a crucial negative regulator of this pathway.[1] Inhibition of PTEN has been shown to enhance wound healing processes.[6][7]
VO-Ohpic trihydrate is a potent and specific inhibitor of PTEN with an IC50 in the low nanomolar range.[8][9][10] By inhibiting the lipid phosphatase activity of PTEN, this compound leads to the activation of the downstream PI3K/Akt signaling pathway. This application note provides a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay to investigate its effects on cell migration.
Principle of the Assay
The in vitro wound healing or scratch assay is a straightforward and widely used method to study collective cell migration. A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The cells on the edges of the scratch will then migrate to close the gap. The rate of wound closure can be monitored and quantified over time, providing an indication of the migratory capacity of the cells. This assay allows for the evaluation of the effects of compounds, such as this compound, on cell migration.
Experimental Protocols
This protocol is designed for a 24-well plate format but can be adapted for other plate formats.
Materials:
-
This compound
-
Appropriate cell line (e.g., human fibroblasts, keratinocytes, or epithelial cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
200 µL pipette tips
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently aspirate the complete medium.
-
Wash the cells once with sterile PBS.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well. A gentle and consistent pressure should be applied to ensure a uniform scratch width.
-
-
Treatment with this compound:
-
After creating the scratch, gently wash the wells twice with PBS to remove any detached cells and debris.
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle control (e.g., DMSO in serum-free medium) should also be prepared.
-
Add the prepared solutions to the respective wells. Include a negative control (serum-free medium alone) and a positive control (complete medium with serum or a known migration-promoting factor).
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the plate to ensure images are taken at the same position for subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
The wound area can be quantified using image analysis software such as ImageJ.
-
Measure the area of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at time T) / Initial Wound Area ] x 100
-
Data Presentation
| Treatment Group | Concentration | Average Wound Closure at 12h (%) | Average Wound Closure at 24h (%) |
| Negative Control | - | 15 ± 2.5 | 35 ± 4.0 |
| Vehicle Control (DMSO) | 0.1% | 16 ± 3.0 | 37 ± 3.5 |
| This compound | 50 nM | 25 ± 3.2 | 55 ± 4.5 |
| This compound | 200 nM | 40 ± 4.1 | 78 ± 5.0 |
| This compound | 1 µM | 55 ± 5.0 | 95 ± 3.0 |
| Positive Control (10% FBS) | - | 60 ± 4.5 | 98 ± 2.0 |
Table 1: Representative data illustrating the potential dose-dependent effect of this compound on the percentage of wound closure in an in vitro scratch assay. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound in promoting wound healing and the experimental workflow for the scratch assay.
Conclusion
The in vitro wound healing assay is a valuable tool for screening and characterizing compounds that may modulate cell migration. This compound, as a potent PTEN inhibitor, is expected to accelerate wound closure by activating the PI3K/Akt signaling pathway. The detailed protocol and representative data provided in this application note offer a framework for researchers to investigate the therapeutic potential of this compound in wound healing and other biological processes involving cell migration. Further studies are warranted to confirm these effects in various cell types and to elucidate the precise downstream mechanisms.
References
- 1. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the PI3K/AKT (mTOR and GSK3β) signalling pathway and photobiomodulation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PTEN inhibition improves wound healing in lung epithelia through changes in cellular mechanics that enhance migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN: a promising pharmacological target to enhance epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
VO-Ohpic trihydrate solubility problems and solutions
Welcome to the technical support center for VO-Ohpic trihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting tips for issues related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor solubility in aqueous solutions and ethanol.[1][2][3][4] It is, however, readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][5][6] For in vivo applications, multi-component solvent systems are required to achieve a clear, injectable solution.[1][4][7]
Q2: I'm having trouble dissolving this compound powder. What should I do?
A2: If you are encountering difficulties in dissolving the compound, please follow these recommendations:
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][2] Always use newly opened or properly stored, anhydrous DMSO.
-
Gentle Warming: Warm the solution gently to 37°C for about 10 minutes.[5] This can help increase the dissolution rate.
-
Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[4][5] This can help break up any clumps of powder and facilitate dissolution.
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of the compound. Here are some solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically well below 1%. While the compound is dissolved in the stock, high dilutions into a purely aqueous environment can cause it to crash out.
-
Serial Dilutions: Perform serial dilutions of your stock solution in a medium containing a small, consistent percentage of DMSO before the final dilution into the assay buffer.[4][8]
-
Test Solvent Tolerance: Before your main experiment, test the tolerance of your cell line or enzymatic assay to various low concentrations of DMSO to find the highest permissible level that does not affect the experimental outcome.
Q4: I am preparing a formulation for an in vivo experiment, and the solution is cloudy or has separated. What went wrong?
A4: Cloudiness or phase separation indicates that the compound is not fully dissolved or is precipitating out of the complex solvent system.
-
Sequential Addition of Solvents: It is critical to add and mix each solvent component one by one in the specified order.[1][4][7] Ensure the compound is fully dissolved in the DMSO phase before adding the next solvent.
-
Thorough Mixing: Mix thoroughly after the addition of each component to ensure a homogenous solution before proceeding to the next step.[1][4]
-
Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][4]
-
Prepare Freshly: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[1]
Q5: What are the recommended storage conditions for this compound solutions?
A5: For optimal stability, store stock solutions of this compound in DMSO at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The solubility of this compound can vary slightly between batches and suppliers. The following tables summarize the available quantitative data for easy reference.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50[1][7] | 120.42[1][7] | Fresh, anhydrous DMSO is recommended as its hygroscopic nature can reduce solubility.[1][2] |
| 72[2] | 173.41[2] | ||
| 83[2][3] | 199.9[2][3] | ||
| >10[5] | >24[5] | ||
| 4.16[4] | 10.02[4] | Sonication is recommended.[4] | |
| Water | < 0.1 (Insoluble)[1][2][3][7] | - | |
| Ethanol | Insoluble[2][3] or < 1 mg/mL[4] | - | |
| PBS (pH 7.2) | 1[9] | ~2.4 |
Table 2: Formulations for In Vivo Studies
| Formulation Composition | Achievable Concentration | Appearance |
| Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM)[1][7] | Clear Solution[1][7] |
| Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM)[1][7] | Clear Solution[1][7] |
| Protocol 3: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 mg/mL (2.41 mM)[4] | Sonication recommended.[4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 4.15 mg of this compound powder (Molecular Weight: 415.20 g/mol ).
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the vial until the solid is completely dissolved. If needed, warm the solution gently at 37°C for 10 minutes to aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of Working Solution for In Vitro PTEN Inhibition Assay
This protocol is based on methodologies where PTEN is pre-incubated with the inhibitor.[1][4][7][8]
-
Thaw Stock: Thaw a 10 mM stock solution of this compound in DMSO.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock solution in 1% DMSO-containing assay buffer.[4][8]
-
Final Dilution: Prepare the final desired concentrations (e.g., for generating an IC₅₀ curve) by further diluting the intermediate stock into the final assay buffer. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.
-
Pre-incubation: Add the diluted this compound solutions to the enzyme (PTEN) and pre-incubate at room temperature for 10 minutes.[1][7][8]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., PIP₃).[8]
Protocol 3: Preparation of Formulation for In Vivo Administration (1 mg/mL)
This protocol is adapted from a common formulation used for animal studies.[4]
-
Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dispense DMSO Stock: For a final volume of 1 mL, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogenous and clear.
-
Add Saline: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix thoroughly.
-
Administration: Use the freshly prepared solution for administration on the same day.[1] If any precipitation is observed, sonication may be used to clarify the solution.[4]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: MOA of this compound via inhibition of the PTEN signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound产品说明书 [selleck.cn]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing VO-Ohpic Trihydrate for Apoptosis Assays
Welcome to the technical support center for the use of VO-Ohpic trihydrate in apoptosis assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent PTEN inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce or inhibit apoptosis?
A1: this compound is a highly potent and specific inhibitor of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[1][2][3] By inhibiting PTEN, this compound leads to the activation of Akt, which can have dual effects on apoptosis depending on the cellular context. In some cancer cell lines with low PTEN expression, prolonged activation of the PI3K/Akt pathway can lead to cell cycle arrest and senescence rather than apoptosis.[4] Conversely, in other cell types such as cardiomyocytes and chondrocytes, this compound has been shown to protect against apoptosis induced by oxidative stress or other stimuli.[5][6][7]
Q2: What is the optimal concentration range for this compound in an apoptosis assay?
A2: The optimal concentration of this compound is highly cell-type dependent and can range from low nanomolar to micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on published studies, concentrations between 100 nM and 10 µM have been used.[5] For instance, in human hepatocellular carcinoma cells, concentrations up to 5 µM were used to assess effects on cell viability, while in chondrocytes, 1 µM was effective in protecting against apoptosis.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2][3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[2][3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell type and the specific apoptotic pathway being investigated. Incubation times ranging from 6 hours to 120 hours have been reported in the literature.[4][5] It is advisable to perform a time-course experiment to determine the most appropriate incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on apoptosis | Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 20 µM). |
| Incorrect incubation time: The incubation period may be too short for the apoptotic effects to manifest. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point. | |
| Cell line resistance: The cell line may have a non-functional PTEN/Akt pathway or alternative survival mechanisms. | Confirm PTEN expression and activity in your cell line. Consider using a positive control for apoptosis induction. | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution from a new vial of the compound. | |
| High levels of cell death in control group | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Suboptimal cell culture conditions: Poor cell health can lead to increased background apoptosis. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent results between experiments | Variability in cell passage number: Cell characteristics can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent compound preparation: Variations in stock solution preparation can lead to different effective concentrations. | Prepare a large batch of stock solution and aliquot for single use to ensure consistency. | |
| Unexpected pro-apoptotic effect | Off-target effects: At high concentrations, this compound may have off-target effects. | Lower the concentration of this compound and confirm the effect is PTEN-dependent using techniques like siRNA-mediated PTEN knockdown. |
| Cell-specific response: In some cancer cells, sustained Akt activation can induce senescence or apoptosis.[4] | Characterize the cellular response using markers for both apoptosis (e.g., cleaved caspase-3) and senescence (e.g., β-galactosidase staining). |
Quantitative Data Summary
The following table summarizes the concentrations and incubation times of this compound used in various studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect on Apoptosis | Reference |
| Cartilage Endplate Chondrocytes | 0.1 - 10 µM | 24 hours | Inhibition of oxidative stress-induced apoptosis | [5] |
| Hepatocellular Carcinoma (Hep3B, PLC/PRF/5) | Up to 5 µM | 120 hours | Negligible effect on apoptosis; induced senescence in Hep3B cells | [4] |
| Cardiac Myocytes | Not specified | Not specified | Reduced apoptosis and improved survival | [6][7] |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the general steps for assessing apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (determined from a dose-response experiment) or a vehicle control (DMSO). Incubate for the desired period.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Collect the supernatant containing any floating cells.
-
Combine the detached and floating cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN signaling inhibitor VO-OHpic improves cardiac myocyte survival by mediating apoptosis resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
VO-Ohpic trihydrate stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of VO-Ohpic trihydrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, reversible inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) with an IC50 of approximately 35-46 nM.[1][2][3] PTEN is a phosphatase that counteracts the PI3K/Akt/mTOR signaling pathway.[4][5] By inhibiting PTEN, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins like Akt and FoxO3a.[1][6][7] This activation can influence various cellular processes, including cell growth, proliferation, and glucose uptake.[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1] To enhance solubility, you can warm the solution to 37°C for 10 minutes or sonicate it.[8] For long-term storage, it is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.[1]
Q3: What is the recommended storage condition for this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.[1] It is recommended to store it under desiccating conditions.[2]
-
Stock Solutions in DMSO: Store aliquots at -80°C for up to one year or at -20°C for up to one month.[1][3]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: How can I test the stability of this compound in my cell culture medium?
You can assess the stability of this compound in your specific cell culture medium by incubating the compound in the medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological effects. | Degradation of this compound in the cell culture medium. | - Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.- Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions. |
| Precipitation of the compound in the cell culture medium. | The final concentration of DMSO in the medium is too high, or the solubility of this compound in the aqueous medium is exceeded. | - Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).- Prepare intermediate dilutions of the stock solution in serum-free medium before adding it to the final culture volume. |
| High background signal in biochemical assays. | The vanadium complex may interfere with certain assay reagents. | - Run appropriate controls, including vehicle-only (DMSO) and compound in media without cells, to determine the background signal.- If using a colorimetric assay, check for any absorbance of the compound itself at the detection wavelength. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | >10 mM[8], up to 83 mg/mL (~200 mM)[1] | -80°C for up to 1 year, -20°C for up to 1 month[1] |
| Water | Insoluble[1] | Not Recommended |
| Ethanol | Insoluble[1] | Not Recommended |
| PBS (pH 7.2) | 1 mg/ml | Not specified |
Experimental Protocols
Protocol 1: PTEN Inhibition Assay using a Malachite Green-based Phosphate Detection Method
This protocol is adapted from a general procedure for measuring PTEN activity.[4]
-
Reagents and Buffers:
-
PTEN Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT.
-
Substrate (PIP3): Dissolve in distilled water to a final concentration of 1 mM.
-
This compound: Prepare a stock solution in DMSO (e.g., 100 µM) and make serial dilutions in PTEN Assay Buffer containing 1% DMSO.
-
Color Reagent: 5 mM malachite green, 17 mM ammonium (B1175870) heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.
-
-
Assay Procedure:
-
Pre-incubate recombinant PTEN enzyme with varying concentrations of this compound in PTEN Assay Buffer for 10 minutes at room temperature.
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by adding 2.25 volumes of the Color Reagent.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 650 nm.
-
Correct for background absorbance from this compound in the assay buffer.
-
Visualizations
Caption: PTEN signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
troubleshooting inconsistent western blot results with VO-Ohpic trihydrate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VO-Ohpic trihydrate in Western blot experiments. The focus is on addressing the common causes of inconsistent results when analyzing protein phosphorylation and related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and reversible inhibitor of PTEN (Phosphatase and Tensin Homolog deleted on chromosome 10).[1][2][3] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger.[4] By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway, resulting in increased phosphorylation of Akt and other downstream targets.[4][5][6]
Q2: How should I store and prepare this compound for my experiments?
Proper storage and handling are critical for maintaining the inhibitor's activity.
-
Storage: Store the solid compound at -20°C under desiccating conditions for long-term stability (up to 12 months or longer).[2][3][5]
-
Preparation: Prepare stock solutions by dissolving this compound in DMSO.[2][7] For example, it is soluble in DMSO up to 25 mM.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.[7] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use.
Q3: I am not seeing the expected increase in phosphorylation (e.g., p-Akt) after treating my cells with VO-Ohpic. What could be the problem?
This is a common issue that can stem from several factors related to either the inhibitor's activity or the Western blot procedure itself.
-
Inhibitor Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot of your DMSO stock for experiments.
-
Cellular Context: The effect of PTEN inhibition is highly dependent on the basal activity of the PI3K pathway in your specific cell line. If PI3K activity is low, the effect of inhibiting PTEN may be minimal.
-
Loss of Phosphorylation During Sample Prep: This is the most frequent cause. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target proteins.[8] It is essential to use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and to keep samples on ice at all times.[8]
-
Insufficient Protein Load: If your target protein is of low abundance, you may need to load more protein onto the gel.[8][9]
-
Antibody Issues: The primary antibody may not be specific or sensitive enough for the phosphorylated target. Ensure your antibody is validated for Western blotting and use the recommended dilution.
Q4: The background on my Western blot is very high, making it difficult to see my bands. How can I fix this?
High background is particularly common when detecting phosphoproteins.
-
Incorrect Blocking Agent: Do not use non-fat dry milk for blocking when probing for phosphorylated proteins. Milk contains high levels of the phosphoprotein casein, which will bind to your anti-phospho antibody, causing high background. Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST instead.
-
Inappropriate Wash Buffer: Avoid using Phosphate-Buffered Saline (PBS) in your wash buffers (e.g., PBST). The free phosphate (B84403) can compete with the antibody for binding to the phospho-epitope.[8] Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps.[8]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[9][10][11] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Washing: Increase the number and duration of your wash steps after antibody incubation to remove non-specifically bound antibodies.[10][11]
Q5: My results are inconsistent from one experiment to the next. What are the likely causes of this variability?
Reproducibility is key in research. Inconsistent results often point to subtle variations in the experimental protocol.
-
Variable Sample Handling: Ensure that all samples are treated identically. This includes cell seeding density, treatment duration with VO-Ohpic, and the time taken for cell lysis and sample preparation.[12]
-
Inconsistent Reagent Preparation: Always prepare buffers and solutions, especially the lysis buffer with inhibitors, freshly before use.[13] The effectiveness of phosphatase inhibitors can decrease over time in solution.[13]
-
Uneven Protein Transfer: Air bubbles between the gel and the membrane can block transfer, leading to blank spots on the blot.[10] Ensure the transfer "sandwich" is assembled carefully, and use a roller to gently remove any bubbles.[10]
-
Loading Inaccuracy: Inaccurate protein quantification can lead to loading different amounts of total protein, making comparisons invalid. Always perform a reliable protein assay (e.g., BCA) and confirm equal loading by probing for a housekeeping protein (e.g., GAPDH, β-actin).[14]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Target | PTEN (Phosphatase and Tensin Homolog) | [1][15] |
| IC₅₀ | 35 - 46 nM | [1][4][15] |
| Mechanism | Reversible, Non-competitive Inhibitor | [2][4][16] |
| Molecular Weight | ~415.2 g/mol | [3][5] |
| Solubility | Soluble in DMSO (up to 25 mM) | [2][7] |
| Storage (Solid) | -20°C, under desiccating conditions | [2][5] |
| Storage (Solution) | -80°C (DMSO stock, single-use aliquots) | [7] |
Table 2: General Western Blot Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| Weak or No Signal | Inactive/degraded inhibitor or antibodies.Loss of phosphorylation during sample prep.Inefficient protein transfer.Insufficient protein load or exposure time. | Use fresh inhibitor/antibody aliquots.Add phosphatase inhibitors to lysis buffer; keep samples cold.Verify transfer with Ponceau S stain.Load more protein; increase exposure time. | [8][9][10] |
| High Background | Using milk as a blocking agent for phospho-proteins.Using phosphate-based wash buffers (PBS/PBST).Antibody concentration is too high.Membrane dried out. | Use 3-5% BSA in TBST for blocking.Use Tris-based wash buffers (TBST).Titrate primary and secondary antibodies.Ensure the membrane is always covered in buffer. | [8][9] |
| Non-Specific Bands | Primary antibody cross-reactivity.Protein degradation during sample prep.Too much protein loaded per lane. | Use a more specific (e.g., monoclonal) antibody; validate with controls.Add protease inhibitors to lysis buffer.Reduce the amount of protein loaded. | [10][11][14] |
| Inconsistent Results | Variable sample handling and reagent prep.Inaccurate protein quantification and loading.Uneven protein transfer. | Standardize all steps of the protocol.Perform a reliable protein assay and probe for a loading control.Ensure no air bubbles in the transfer stack. | [10][12] |
Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
This protocol is designed to preserve the phosphorylation state of proteins following cell treatment with this compound.
-
Prepare Lysis Buffer: Prepare fresh Radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer. Immediately before use, supplement the buffer with a commercial protease and phosphatase inhibitor cocktail (or individual inhibitors, e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 10 mM sodium fluoride). Keep the buffer on ice.[13]
-
Cell Harvest: After treating cells with VO-Ohpic, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Aspirate the final PBS wash completely. Add the pre-chilled, inhibitor-supplemented lysis buffer to the dish (e.g., 150 µL for a 6-well plate).
-
Scrape and Collect: Scrape the cells off the dish using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[13]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Sample Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
Storage: Add SDS-PAGE sample buffer to the lysate, heat at 95°C for 5 minutes, and store at -20°C or -80°C for later use.[8]
Protocol 2: Western Blotting for Phosphorylated Proteins
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful and even transfer.
-
Blocking: Wash the membrane briefly with TBST. Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding. Do not use milk.
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with agitation.
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a sensitive substrate for low-abundance proteins.[8]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein or a loading control to normalize the data.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 3. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 14. stratech.co.uk [stratech.co.uk]
- 15. selleckchem.com [selleckchem.com]
- 16. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of VO-Ohpic trihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VO-Ohpic trihydrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible, and non-competitive small molecule inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog)[1][2][3][4]. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby acting as a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway[5]. By inhibiting PTEN's phosphatase activity, this compound leads to an accumulation of PIP3, resulting in the activation of downstream signaling cascades, including the phosphorylation and activation of Akt and its subsequent downstream targets like mTOR[2][3][5].
Q2: There appear to be conflicting reports on the IC50 value of this compound for PTEN. What is the correct value?
There are indeed discrepancies in the published IC50 values for this compound's inhibition of PTEN. Several sources report an IC50 in the low nanomolar range, typically between 35 nM and 46 nM[2][3][4]. However, at least one study has reported a significantly weaker inhibition, with an IC50 in the micromolar range (6.74 µM)[6]. This discrepancy could be due to variations in experimental conditions, such as the source of the inhibitor, the purity of the recombinant PTEN enzyme, the substrate used in the assay (e.g., OMFP vs. PIP3), or the presence of reducing agents like DTT[1][6].
Recommendation: We advise researchers to determine the IC50 of this compound in their specific experimental setup to ensure accurate interpretation of results.
Troubleshooting Guide
Issue 1: Unexpected or paradoxical effects on cell proliferation and viability.
Q: I'm using this compound to inhibit PTEN, which I expect to promote cell survival and proliferation. However, I'm observing a decrease in cell viability and an induction of senescence in my cancer cell line. Why is this happening?
This is a documented "paradoxical" effect of this compound observed in certain cancer cell lines, particularly those with low PTEN expression[5]. While acute PTEN inhibition generally leads to pro-survival signaling, sustained hyperactivation of the Akt and ERK pathways can trigger a cellular stress response, leading to cell cycle arrest and senescence[5].
Troubleshooting Steps:
-
Confirm the PTEN status of your cell line: The paradoxical effect is more pronounced in cells with low or heterozygous PTEN expression[5]. Use Western blotting to determine the basal PTEN protein levels in your cells.
-
Assess the activation state of downstream pathways: Perform a time-course and dose-response experiment and use Western blotting to analyze the phosphorylation levels of Akt (at both Ser473 and Thr308) and ERK1/2. A strong and sustained increase in the phosphorylation of these proteins may correlate with the observed anti-proliferative effects[5].
-
Perform a cell senescence assay: To confirm if the observed phenotype is senescence, use a senescence-associated β-galactosidase (SA-β-gal) staining assay.
-
Evaluate cell cycle progression: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase may be indicative of cell cycle arrest[5].
Issue 2: Potential for off-target effects.
Q: How selective is this compound for PTEN? Could my observed phenotype be due to off-target effects?
While some studies suggest that this compound is highly selective for PTEN over other phosphatases like PTPβ, SAC1, and myotubularin[4], there is compelling evidence of a significant off-target activity against the protein tyrosine phosphatase SHP1[6]. One study reported that this compound inhibits SHP1 with an IC50 of 975 nM, which is more potent than the IC50 they observed for PTEN (6.74 µM) in their experimental system[6].
Troubleshooting Steps:
-
Validate on-target engagement: Confirm that this compound is inhibiting PTEN in your system by assessing the phosphorylation of its direct downstream target, Akt, via Western blot.
-
Assess potential SHP1 inhibition: If your experimental system expresses SHP1, it is crucial to investigate whether this compound is inhibiting its activity. This can be done using a SHP1-specific phosphatase activity assay.
-
Use a structurally different PTEN inhibitor: To confirm that the observed phenotype is due to PTEN inhibition, consider using a different, structurally unrelated PTEN inhibitor as a control.
-
Perform a rescue experiment: If possible, overexpress a constitutively active form of a downstream effector of PTEN to see if it can rescue the phenotype induced by this compound.
Data Summary
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 | Reference(s) |
| PTEN | 35 nM | [3][4] |
| PTEN | 46 ± 10 nM | [2] |
| PTEN | 6.74 µM | [6] |
| SHP1 | 975 nM | [6] |
| SopB | 588 nM | |
| MTM | 4.03 µM | |
| PTPβ | 57.5 µM | |
| SAC | >10 µM |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures[7][8][9][10].
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in a final volume of 100 µL and incubate for the required time depending on the cell type.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all wells and normalize the results to the vehicle-treated control wells.
Cell Proliferation Assay (BrdU Assay)
This protocol is based on standard BrdU assay kits[11][12][13][14].
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTS assay.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 1X and incubate for 1-24 hours at 37°C. The optimal incubation time will depend on the cell proliferation rate.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing/denaturing solution and add 100 µL of BrdU detection antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Secondary Antibody Incubation: Wash the wells with wash buffer and add 100 µL of HRP-labeled secondary antibody solution. Incubate for 1 hour at room temperature.
-
Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. Monitor the color development and then add 100 µL of stop solution. Measure the absorbance at 450 nm.
Western Blot for Phosphorylated Akt and ERK
This is a general protocol for detecting phosphorylated proteins[15][16][17][18][19].
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), p-Akt (Thr308), total Akt, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
SHP1 Phosphatase Activity Assay
This protocol is based on commercially available SHP-1 activity assays[20][21][22][23].
-
Immunoprecipitation of SHP1 (optional, for cell-based assays): Lyse cells and immunoprecipitate SHP1 using an anti-SHP-1 antibody conjugated to agarose (B213101) beads.
-
Enzyme Preparation: Use either immunoprecipitated SHP1 or recombinant SHP1 protein.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound in a phosphatase assay buffer.
-
Reaction Initiation: Add a synthetic phosphopeptide substrate to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Data Analysis: Calculate the percentage of SHP1 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. SHP-1 Phosphatase | Cell Signaling Technology [cellsignal.com]
- 23. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of VO-Ohpic Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of VO-Ohpic trihydrate. Given its poor aqueous solubility, this guide focuses on advanced formulation strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge is its very low aqueous solubility.[1] this compound is practically insoluble in water, which severely limits its dissolution in the gastrointestinal (GI) tract, a critical first step for drug absorption into the bloodstream.[1] While soluble in DMSO, this is not a suitable vehicle for oral drug delivery.[1][2]
Q2: Are there any baseline data for the oral bioavailability of vanadium compounds?
Q3: What are the main strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: The main strategies focus on enhancing the solubility and dissolution rate of the drug in the GI tract. These include:
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Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): Incorporating the drug into a lipid-based formulation can improve its absorption by utilizing the body's natural lipid absorption pathways.
Q4: How does this compound function biologically?
A4: this compound is a potent and selective inhibitor of the enzyme PTEN (Phosphatase and Tensin Homolog).[1][5] By inhibiting PTEN, it leads to the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[6]
Section 2: Troubleshooting Formulation Issues
This section provides a question-and-answer guide to address specific problems you might encounter during the formulation development for this compound.
| Problem/Observation | Potential Cause | Troubleshooting Suggestion |
| Low drug loading in nanoparticle formulation. | Poor solubility of this compound in the organic solvent used during nanoparticle synthesis. | Screen various organic solvents to find one with higher solubility for this compound. Consider using a solvent/anti-solvent precipitation method where the drug is dissolved in a good solvent (like DMSO in small quantities) and then added to an anti-solvent containing stabilizers. |
| Instability of amorphous solid dispersion (ASD), leading to recrystallization during storage. | The chosen polymer does not adequately stabilize the amorphous form of this compound. High humidity or temperature during storage. | Screen different polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable ASD with your compound. Ensure storage in a desiccated and temperature-controlled environment. |
| Phase separation or drug precipitation in lipid-based formulations. | The drug has low solubility in the lipid components of the formulation. The formulation is unable to maintain the drug in a solubilized state upon dispersion in aqueous media. | Conduct solubility studies of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. Optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of stable micelles or microemulsions upon dilution. |
| Inconsistent results in in-vivo animal studies. | High variability in drug absorption due to the formulation's performance. Food effects influencing the absorption of the lipid-based formulation. | For LBDDS, standardize the feeding state of the animals (fasted or fed) as food can significantly impact lipid digestion and drug absorption. For all formulations, ensure rigorous quality control of the formulation parameters (e.g., particle size, drug content) to minimize batch-to-batch variability. |
Section 3: Data on Solubility and Bioavailability of Vanadium Compounds
The following tables summarize key quantitative data related to the solubility of this compound and the bioavailability of other vanadium compounds.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| DMSO | ≥ 50 mg/mL | [1] |
| Ethanol | Insoluble | [2] |
| PBS (pH 7.2) | ~1 mg/mL | [7] |
Table 2: Oral Bioavailability of Vanadium Compounds
| Compound | Animal Model | Oral Bioavailability (%) | Key Finding | Reference(s) |
| Vanadyl Sulfate (B86663) | Rat | 12.5 - 16.8 | Baseline for inorganic vanadium salts. | [3] |
| BEOV (organic complex) | Human | ~3x that of Vanadyl Sulfate | Organic ligands can significantly improve bioavailability. | [4] |
Section 4: Experimental Protocols
This section provides detailed methodologies for the formulation strategies discussed.
Protocol for Preparing this compound Nanoparticles via Anti-Solvent Precipitation
-
Preparation of the Organic Phase: Dissolve a precise amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated solution.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or Tween 80, at a concentration of 0.5-2% (w/v).
-
Nanoprecipitation: Under high-speed stirring (e.g., 600-1000 rpm), inject the organic phase into the aqueous phase using a syringe pump at a slow and controlled rate. The drug will precipitate as nanoparticles due to the solvent shift.
-
Solvent Removal: Stir the resulting nanosuspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Purification and Concentration (Optional): Centrifuge the nanosuspension to pellet the nanoparticles, then wash with deionized water to remove excess stabilizer. Resuspend the nanoparticles in a fresh aqueous medium.
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading.
Protocol for Preparing an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solution Preparation: Dissolve both this compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or use a rotary evaporator for faster removal under reduced pressure.
-
Drying: Place the resulting film or powder in a vacuum oven at a temperature below the glass transition temperature of the mixture (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried ASD into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the ASD using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).
-
Formulation Preparation: Based on the solubility data, mix the selected oil, surfactant, and co-solvent in different ratios. Heat the mixture gently (e.g., to 40°C) to ensure homogeneity.
-
Drug Incorporation: Add the this compound to the excipient mixture and stir until it is completely dissolved.
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to a volume of water (e.g., 1 mL into 250 mL) with gentle agitation. A stable nano- or microemulsion should form spontaneously.
-
Characterization: Evaluate the resulting emulsion for droplet size, PDI, and stability over time. Assess the formulation for any signs of drug precipitation upon dilution.
Section 5: Visual Guides
The following diagrams illustrate key concepts and workflows related to improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Vanadium pharmacokinetics and oral bioavailability upon single-dose administration of vanadyl sulfate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadium Compounds with Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PTEN inhibitors and how do they work? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: VO-Ohpic Trihydrate In Vitro Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and non-competitive inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, VO-Ohpic leads to the activation of Akt and its downstream targets, which are involved in cell survival, proliferation, and apoptosis.[5][6][7]
Q2: Is this compound expected to be cytotoxic to all cell types?
A2: No, the effect of this compound is highly cell-type dependent and is often related to the endogenous expression level of PTEN.[7][8] In some cancer cell lines with low PTEN expression, it can inhibit cell viability and proliferation.[7][8] Conversely, in other cell types such as chondrocytes and cardiomyocytes, it has been shown to have protective effects against apoptosis and oxidative stress.[1][6][9]
Q3: What is the recommended solvent for dissolving this compound for in vitro use?
A3: this compound can be dissolved in DMSO. For subsequent dilution into aqueous media, a stock solution in DMSO is typically prepared first.[7] One protocol suggests creating a stock solution in 100% DMSO and then further diluting it to the required concentration with a solution containing 1% DMSO.[7] For in vivo use, complex solvent systems like DMSO, PEG300, Tween-80, and saline have been described.[10]
Q4: At what concentrations does this compound typically show an effect in vitro?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. It has been shown to be a potent inhibitor of PTEN with an IC50 in the low nanomolar range (around 35-46 nM) in cell-free assays.[5][10] In cell-based assays, effects on signaling pathways like Akt phosphorylation can be seen at concentrations as low as 75 nM.[11] For effects on cell viability or apoptosis, concentrations ranging from the nanomolar to the low micromolar scale have been used.[1][5][12]
Troubleshooting Guide
Problem 1: I am not observing the expected protective effect of this compound against an apoptotic stimulus.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal protective concentration for your specific cell type and apoptotic inducer. In some studies, the most significant protective effect was observed at 1 µM, with lower or higher concentrations being less effective.[1]
-
-
Possible Cause 2: The apoptotic pathway is not regulated by PTEN/Akt signaling in your model.
-
Solution: Confirm the involvement of the PTEN/Akt pathway in your experimental system. You can do this by assessing the phosphorylation status of Akt (a downstream target of PTEN inhibition) with and without VO-Ohpic treatment via Western blot.[6][10] If Akt phosphorylation is not increased, the observed apoptosis may be independent of this pathway.
-
-
Possible Cause 3: Oxidative stress is a confounding factor.
-
Solution: VO-Ohpic has been shown to protect against oxidative stress-induced apoptosis.[1][9] Ensure that your experimental conditions are not introducing unintended oxidative stress. Conversely, if you are studying oxidative stress, VO-Ohpic's mechanism may involve the activation of protective pathways like Nrf-2/HO-1.[1][9]
-
Problem 2: I am observing unexpected cytotoxicity or a reduction in cell viability.
-
Possible Cause 1: High PTEN expression in the cell line.
-
Possible Cause 2: Off-target effects at high concentrations.
-
Solution: While VO-Ohpic is reported to be a selective PTEN inhibitor, very high concentrations may lead to off-target effects.[11] Ensure you are using the lowest effective concentration by performing a thorough dose-response analysis.
-
-
Possible Cause 3: The endpoint of your assay is measuring reduced proliferation rather than cell death.
-
Solution: In some cell types, VO-Ohpic can induce cell cycle arrest (e.g., at the G2/M phase) and senescence, which would be detected as reduced signal in proliferation assays like BrdU or MTS.[8] Consider using an assay that specifically measures apoptosis (e.g., Annexin V/PI staining) or necrosis to distinguish between cytostatic and cytotoxic effects.
-
Data Summary
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Target | IC50 Value | Reference |
| Cell-free assay | PTEN | 35 nM | [5][7] |
| Cell-free assay | PTEN | 46 ± 10 nM | [10] |
Table 2: Concentration-Dependent Effects of this compound on Cell Viability
| Cell Type | Treatment Condition | VO-Ohpic Concentration | Observed Effect | Reference |
| Cartilage Endplate Chondrocytes | Co-treated with 100 µM TBHP (oxidative stress inducer) | 0.1, 1, 10 µM | Dose-dependently restored cell viability, with the most significant effect at 1 µM. | [1] |
| Hep3B (low PTEN) | Monotherapy | 0-5 µM | Dose-dependent decrease in cell viability and proliferation. | [5][8] |
| PLC/PRF/5 (high PTEN) | Monotherapy | 0-5 µM | Less pronounced dose-dependent decrease in cell viability and proliferation compared to Hep3B. | [5][8] |
| SNU475 (PTEN-negative) | Monotherapy | Up to highest concentrations tested | Resistant to VO-Ohpic; no decrease in cell viability. | [5][8] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8/MTS Assay
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Replace the medium with fresh complete medium containing various concentrations of this compound (and any co-treatments).
-
Incubate for the desired period (e.g., 24 to 120 hours).[1][8]
-
Add CCK-8 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Express results as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V-FITC/PI Staining
-
Objective: To quantify the extent of apoptosis induced or inhibited by this compound.
-
Methodology:
-
Culture cells with the desired concentrations of this compound and/or apoptotic inducer.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: PTEN/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic suppresses TSC2-/- MEFs proliferation by excessively inhibiting autophagy via the PTEN/PRAS40 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
VO-Ohpic trihydrate degradation and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. There are slight variations in recommendations from different suppliers, but the general consensus is to store the solid compound under desiccating conditions at -20°C for long-term stability.[1][2][3][4] For stock solutions, storage at -80°C is recommended for up to 6-12 months, while at -20°C, the stability is reduced to about one month.[2][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3]
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your this compound solution, often from a lighter to a more intense yellow or orange, can be an indicator of oxidation of the vanadium center from V(IV) to V(V). This is a common degradation pathway for vanadyl complexes, especially when exposed to atmospheric oxygen. To minimize this, it is recommended to use deoxygenated solvents and handle solutions under an inert atmosphere where possible.
Q3: I'm observing precipitation in my aqueous this compound solution. What could be the cause and how can I prevent it?
A3: Precipitation in aqueous solutions of this compound can be due to a few factors. One common cause is the formation of insoluble hydroxo-bridged oligomers, a process that is highly dependent on the pH of the solution. Changes in pH can significantly affect the solubility of the complex. To prevent precipitation, it is important to maintain careful control over the pH of your solution. Additionally, working with lower concentrations of the complex may help to keep it in solution.
Q4: How does the purity of DMSO affect the solubility of this compound?
A4: The purity of the DMSO used as a solvent is important. Moisture-absorbing DMSO can lead to reduced solubility of this compound.[3] It is recommended to use fresh, anhydrous DMSO to prepare your stock solutions to ensure maximum solubility.
Q5: Is the inhibition of PTEN by this compound reversible?
A5: Yes, studies have shown that the inhibition of the PTEN enzyme by this compound is reversible.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. Ensure they align with recommended temperatures and durations.2. Prepare fresh stock solutions from solid compound.3. Aliquot stock solutions to minimize freeze-thaw cycles.4. Consider performing a quality control check on your compound (e.g., via HPLC) to assess purity. |
| Reduced potency of the inhibitor | Oxidation of the vanadium center or hydrolysis of the complex. | 1. Use deoxygenated solvents for solution preparation.2. Handle solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.3. Ensure the pH of the experimental buffer is within a stable range for the complex. |
| Precipitate formation in solutions | pH-dependent oligomerization or poor solubility. | 1. Carefully control and monitor the pH of your solutions.2. Consider using a different buffer system or adjusting the pH.3. Try working with lower concentrations of this compound.4. For in vivo formulations, ensure proper solubilizing agents are used as recommended by the supplier (e.g., DMSO, PEG300, Tween-80).[2] |
| Difficulty dissolving the compound | Use of non-optimal solvents or hydrated DMSO. | 1. Use fresh, anhydrous DMSO for initial stock solution preparation.[3]2. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[6] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | Up to 12 months | [1] |
| Solid | -20°C | ≥ 4 years | [4] |
| Solid | -20°C | 3 years | [3] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [3] |
| Stock Solution in Solvent | -80°C | 6 months | [2] |
| Stock Solution in Solvent | -20°C | 1 month | [2][3] |
Solubility
| Solvent | Concentration | Source |
| DMSO | to 25 mM | [1] |
| DMSO | >10 mM | [6] |
| DMSO | 72-83 mg/mL | [3] |
| PBS (pH 7.2) | 1 mg/ml | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for the development of stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified time.
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a sample of the solid this compound in a hot air oven at a controlled temperature (e.g., 80°C) for a specified duration.
-
Also, subject a solution of the compound to thermal stress.
-
Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light of a known wavelength and intensity for a specified duration.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
lot-to-lot variability of commercial VO-Ohpic trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial lots of VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and non-competitive small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway.[4][5] By inhibiting PTEN, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins like AKT and mTOR.[1][4][6] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6][8] For long-term storage, it is recommended to store the solid powder at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[9]
Q3: What is the reported IC50 value for this compound against PTEN?
A3: The half-maximal inhibitory concentration (IC50) of this compound against PTEN has been reported to be in the nanomolar range. Different studies have reported slightly varying values, which is common in biological assays. The reported IC50 values are typically around 35 nM and 46 ± 10 nM.[1][9]
Q4: In which signaling pathways has this compound been shown to be active?
A4: this compound primarily impacts the PTEN/PI3K/AKT/mTOR pathway by directly inhibiting PTEN.[5][9] This leads to the activation of AKT and its downstream target mTOR.[5] Additionally, studies have shown that PTEN inhibition by VO-Ohpic can also lead to the activation of the RAF/MEK/ERK pathway .[5] More recently, it has been demonstrated to protect against apoptosis and calcification by activating the Nrf-2 signaling pathway .[3]
Troubleshooting Guide for Lot-to-Lot Variability
Unexpected or inconsistent results between different lots of this compound can be a significant source of experimental irreproducibility. The following guide addresses potential issues arising from lot-to-lot variability.
| Problem/Observation | Potential Cause (Lot-to-Lot Variability) | Recommended Action & Troubleshooting Steps |
| Reduced or no inhibition of PTEN activity in vitro. | 1. Lower Purity/Presence of Impurities: The new lot may have a lower percentage of the active compound or contain impurities from the synthesis process that interfere with its activity. Potential impurities in vanadium synthesis can include other metal sulfates or incompletely reacted starting materials. | 1. Verify Certificate of Analysis (CoA): Compare the purity specifications on the CoA for the new and old lots. 2. Analytical Characterization: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the purity and identity of the new lot. 3. Dose-Response Curve: Generate a full dose-response curve with the new lot to determine if a higher concentration is needed to achieve the desired effect. |
| Inconsistent cellular effects (e.g., altered cell viability, proliferation, or signaling pathway activation). | 1. Different Hydration State: VO-Ohpic is a trihydrate. Variations in the number of water molecules can affect the compound's molecular weight and stability, leading to inaccuracies in concentration calculations and altered biological activity. The hydration state can influence the stability of solid-state compounds. | 1. Accurate Molar Concentration Calculation: Always use the molecular weight specified on the CoA for the specific lot you are using. Do not assume the molecular weight is identical between lots. 2. Proper Storage: Ensure the compound is stored under the recommended conditions to prevent changes in hydration state. Avoid repeated freeze-thaw cycles of stock solutions. |
| 2. Presence of Different Vanadium Oxidation States: The active form is a vanadyl (V⁴⁺) compound. The presence of other vanadium oxidation states (e.g., V³⁺ or V⁵⁺) as impurities could reduce the effective concentration of the active inhibitor. | 1. Consult Supplier: Contact the supplier to inquire about their quality control procedures for ensuring the correct oxidation state of vanadium in the final product. 2. Functional Assay: Perform a well-characterized functional assay (e.g., measuring AKT phosphorylation) to compare the activity of the new lot against a previously validated lot. | |
| Precipitation of the compound in cell culture media or in vivo formulations. | 1. Lower Solubility: The new lot may have slightly different physical properties affecting its solubility. This could be due to minor variations in the crystalline structure or the presence of less soluble impurities. | 1. Solubility Test: Before use in a critical experiment, test the solubility of the new lot at the desired working concentration in your specific buffer or media. 2. Sonication/Warming: As recommended for preparing stock solutions, gentle warming (to 37°C) or sonication may aid in dissolving the compound.[8] However, be cautious about potential degradation with excessive heat. 3. Fresh Solvents: Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce the solubility of some compounds.[3] |
| Unexpected toxicity or off-target effects. | 1. Presence of Toxic Impurities: The synthesis of organometallic compounds can sometimes result in residual toxic impurities that are not present in other lots. | 1. Review CoA: Check the CoA for any information on impurity profiling. 2. Dose-Response for Toxicity: Perform a dose-response experiment to assess the toxicity of the new lot and compare it to previous lots. 3. Control Experiments: Include appropriate vehicle controls in all experiments to distinguish compound effects from solvent effects. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound against PTEN
| IC50 Value | Assay Type | Source |
| 35 nM | In vitro lipid phosphatase activity assay | [1][6][10] |
| 46 ± 10 nM | In vitro phosphatase activity assay using OMFP substrate | [4][9] |
Table 2: Solubility Information for this compound
| Solvent | Concentration | Notes | Source |
| DMSO | >10 mM | Sonication is recommended. | [1][8] |
| DMSO | 4.16 mg/mL (10.02 mM) | Sonication is recommended. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.41 mM) | For in vivo use. Sonication is recommended. | [1] |
| PBS (pH 7.2) | 1 mg/mL | - | [10] |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay (OMFP Substrate)
This protocol is a general guideline for assessing the inhibitory activity of a new lot of this compound against recombinant PTEN.
-
Reagent Preparation:
-
Prepare a 100 µM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the VO-Ohpic stock solution in assay buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT) containing 1% DMSO.
-
Prepare a stock solution of the fluorescent substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) in DMSO.
-
Dilute recombinant PTEN enzyme in assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted VO-Ohpic solutions.
-
Add the diluted PTEN enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.[4]
-
Initiate the reaction by adding the OMFP substrate to each well.
-
Monitor the increase in fluorescence (Excitation: ~485 nm, Emission: ~525 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Assay for AKT Phosphorylation
This protocol assesses the downstream cellular activity of this compound by measuring the phosphorylation of AKT.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hep3B, which have low PTEN expression) in a suitable culture vessel and allow them to adhere overnight.[5]
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Treat the cells with the VO-Ohpic solutions or a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 15 minutes to several hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, e.g., at Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal and the loading control.
-
Compare the levels of p-AKT in treated samples to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: PTEN signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for validating a new lot of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for lot-to-lot variability issues.
References
- 1. The role of hydration in enzyme activity and stability: 2. Alcohol dehydrogenase activity and stability in a continuous gas phase reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of hydration state and molecular oxygen on the chemical stability of levothyroxine sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products [pharmaceuticalonline.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
effect of reducing agents on VO-Ohpic trihydrate activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of VO-Ohpic trihydrate, a potent PTEN inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | 1. Degradation of this compound: Stock solutions may not be stable for long periods. 2. Presence of reducing agents in the assay buffer: While VO-Ohpic is less sensitive to some reducing agents compared to other vanadate (B1173111) compounds, high concentrations or different types of reducing agents could potentially interfere.[1] 3. Incorrect solvent or solubility issues: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Solution Preparation & Storage: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. 2. Buffer Composition: If your assay requires a reducing agent, consider that the inhibitory effect of some vanadate compounds is significantly diminished by dithiothreitol (B142953) (DTT).[1] While VO-Ohpic appears less affected, it is crucial to maintain consistent buffer conditions. If unexpected results occur, test the assay with and without the reducing agent to assess its impact. 3. Improving Solubility: If precipitation is observed, gentle warming at 37°C or sonication can aid dissolution.[3][4] For in vivo studies, specific solvent formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[3][5] |
| High background signal in assays | Assay interference: The vanadium component or the chemical structure of VO-Ohpic might interfere with certain assay detection methods (e.g., fluorescence or absorbance-based assays). | Run appropriate controls: Always include a "no enzyme" control and a "vehicle" (solvent) control. To specifically test for interference, include a control with VO-Ohpic in the assay buffer without the enzyme to measure any background signal it might generate.[6][7] |
| Variability in cell-based assay results | 1. Cell line sensitivity: Different cell lines exhibit varying levels of PTEN expression, which will affect their response to a PTEN inhibitor.[2][8] 2. Cell culture conditions: Factors like cell density, passage number, and serum concentration can influence signaling pathways and drug response. | 1. Characterize Cell Lines: Confirm the PTEN expression status of your cell lines (e.g., via Western blot) before starting experiments.[8] 2. Standardize Protocols: Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase when treating with the compound. |
| Precipitation of the compound in media or buffer | Poor solubility in aqueous solutions: this compound is poorly soluble in water.[4] | Use appropriate solvents for stock solutions: High-purity DMSO is the recommended solvent for preparing concentrated stock solutions.[2][5] When diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect the experimental system. For in vivo work, consider specialized formulations.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the lipid phosphatase activity of PTEN (Phosphatase and Tensin Homolog).[2][4] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which promotes cell survival, growth, and proliferation.[2][5]
Q2: Will the presence of reducing agents like DTT affect the inhibitory activity of this compound?
A2: Unlike some other vanadate-based PTEN inhibitors, such as bpV(phen) and bpV(pic), whose inhibitory potency is dramatically reduced by the presence of DTT, this compound's activity is not significantly affected by this reducing agent.[1] However, it is always recommended to maintain consistent buffer conditions throughout an experiment, including the concentration of any reducing agents, to ensure reproducibility.
Q3: What are the recommended storage conditions for this compound?
A3: The solid, crystalline form of this compound should be stored at -20°C.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to use fresh DMSO as moisture can reduce solubility.[2]
Q4: What is the IC50 value for this compound against PTEN?
A4: The reported IC50 value for this compound against PTEN is consistently in the low nanomolar range, typically cited as 35 nM or 46 ± 10 nM in in vitro phosphatase assays.[2][3][4][7]
Q5: How should I prepare this compound for in vitro and in vivo experiments?
A5:
-
For in vitro experiments: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[4] This stock can then be serially diluted to the final working concentration in your assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent-induced artifacts.[5]
-
For in vivo experiments: Due to its poor aqueous solubility, specific formulations are required. A common formulation involves preparing a stock solution in DMSO and then diluting it with a vehicle containing PEG300, Tween-80, and saline.[3][5] A typical recipe is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare these formulations fresh on the day of use.[3]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound.
| Parameter | Value | Substrate Used | Assay Conditions |
| IC50 | 35 ± 2 nM | PIP3 | In vitro phosphatase assay.[2][4] |
| IC50 | 46 ± 10 nM | OMFP | In vitro phosphatase assay.[3][6][7] |
| Kic (competitive) | 27 ± 6 nM | OMFP | Noncompetitive inhibition model.[3][6][9] |
| Kiu (uncompetitive) | 45 ± 11 nM | OMFP | Noncompetitive inhibition model.[3][6][9] |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay
This protocol is adapted from methodologies used to characterize the inhibitory effect of this compound on PTEN activity.[6][7]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris, pH 7.4). Note: Some protocols include 2 mM DTT.[6]
-
Prepare a stock solution of this compound (e.g., 100 μM) in high-purity DMSO. Perform serial dilutions to obtain the desired final concentrations.
-
Prepare the substrate solution. Either the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) or the physiological substrate PIP3 can be used.
-
-
Assay Procedure:
-
Add recombinant PTEN enzyme to the assay buffer.
-
Pre-incubate the enzyme with varying concentrations of VO-Ohpic (or DMSO vehicle control) for 10 minutes at room temperature.[6][7]
-
Initiate the phosphatase reaction by adding the substrate (e.g., OMFP or PIP3).
-
Incubate at 30°C for 20 minutes.[6]
-
Stop the reaction and measure the product formation. For PIP3, this is often done using a malachite green-based phosphate release assay.[6] For OMFP, the change in fluorescence is monitored.[6]
-
-
Data Analysis:
-
Correct for background absorbance/fluorescence from control wells containing the inhibitor in the assay buffer without the enzyme.[6][7]
-
Calculate the percentage of inhibition for each concentration of VO-Ohpic relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: PTEN inhibition by this compound leads to Akt activation.
Caption: Workflow for an in vitro PTEN inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
sonication to improve VO-Ohpic trihydrate solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the PTEN inhibitor, VO-Ohpic trihydrate. The following sections offer detailed protocols and solutions to common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (with sonication), but it is considered insoluble in water.[1][2] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.[1][3]
Q2: What is the typical solubility of this compound in common solvents?
A2: The reported solubility of this compound can vary slightly between suppliers. However, the following table summarizes the generally accepted solubility data.
| Solvent | Reported Solubility |
| DMSO | >10 mM[1] |
| ≥50 mg/mL[2] | |
| ≥121.8 mg/mL[1] | |
| 72 mg/mL[3] | |
| Ethanol | ≥45.8 mg/mL (with ultrasonic assistance)[1] |
| Insoluble or slightly soluble[4] | |
| Water | Insoluble[2][3] |
| < 0.1 mg/mL[2] |
Q3: How does sonication improve the solubility of this compound?
A3: Sonication utilizes high-frequency sound waves to create microscopic bubbles in the solvent. The rapid formation and collapse of these bubbles, a process known as cavitation, generates mechanical energy.[5] This energy breaks down solid aggregates of the compound into smaller particles, increasing the surface area available for interaction with the solvent and thereby accelerating the dissolution process.[5][6][7]
Q4: Will sonication degrade this compound?
A4: Under controlled conditions, such as using a bath sonicator for short durations and avoiding excessive heat, sonication is unlikely to degrade this compound.[8] However, prolonged exposure to high-energy sonication can generate heat, which may degrade temperature-sensitive compounds. It is always advisable to keep the sample cool during sonication, for instance, by using an ice bath.[8]
Troubleshooting Guide
Problem: My this compound is not fully dissolving in DMSO.
-
Potential Cause: The concentration may exceed the solubility limit, the DMSO may have absorbed water, or insufficient physical agitation has been applied.
-
Solution:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[9]
-
Vortex Thoroughly: After adding the DMSO, vortex the solution vigorously for 1-2 minutes.
-
Apply Sonication: Place the vial in a bath sonicator for 5-15 minutes. This will help break up any small aggregates.
-
Gentle Warming: If the compound remains undissolved, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. Be cautious not to overheat the sample.[10]
-
Prepare a More Dilute Solution: If the above steps fail, you may be exceeding the compound's solubility limit. Try preparing a more dilute stock solution.
-
Problem: After dissolving in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium.
-
Potential Cause: This is a common issue for compounds with low aqueous solubility. The drastic change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous buffer can cause the compound to "crash out" of the solution.[10]
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your DMSO stock in your aqueous medium. This gradual change in solvent polarity can help maintain solubility.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.1% for cell-based assays) to minimize solvent toxicity while keeping your compound in solution.[10]
-
Rapid Mixing: When adding the compound to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting to quickly disperse the compound.[10]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Sonication
This protocol describes the preparation of a 10 mM stock solution of this compound (M.Wt: 415.2 g/mol ) in DMSO.
-
Weigh the Compound: Accurately weigh out 4.15 mg of this compound powder.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. Ensure the water in the sonicator is at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.
-
Gentle Warming (Optional): If undissolved particles remain, place the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Quantifying the Effect of Sonication on this compound Solubility (Hypothetical Example)
Hypothetical Quantitative Data on Sonication's Effect on Solubility
| Treatment | Solubility (mg/mL) in Ethanol | Fold Increase |
| Stirring at 25°C for 1 hour | 10.2 | - |
| Sonication (19 kHz, 10 min, 475W) | 45.8 | ~4.5x |
Experimental Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of this compound to several vials containing a fixed volume of the desired solvent (e.g., ethanol).
-
Apply Sonication: Sonicate each vial for a different duration or at a different power setting. Include a control vial that is only stirred.
-
Equilibration: Allow the solutions to equilibrate at a constant temperature for a set period to ensure saturation is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of PTEN (Phosphatase and Tensin Homolog). By inhibiting PTEN, it prevents the dephosphorylation of PIP3 to PIP2, leading to an accumulation of PIP3. This, in turn, activates the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and growth.[6][12]
Caption: Inhibition of PTEN by this compound enhances the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Solubilization
The following diagram illustrates the recommended workflow for dissolving this compound, incorporating sonication as a key step to improve solubility.
Caption: Recommended workflow for dissolving this compound using sonication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 11. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(phen)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen). The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs and to provide a framework for interpreting experimental outcomes.
Introduction to PTEN and its Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.[1] By converting PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN negatively regulates this pathway, which is crucial for cell growth, proliferation, survival, and migration.[2] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making PTEN a significant therapeutic target.[3]
PTEN inhibitors are valuable tools for studying the physiological roles of PTEN and for exploring potential therapeutic strategies in diseases where PTEN activity is dysregulated. This guide focuses on a comparative analysis of two prominent vanadium-based PTEN inhibitors: this compound and bpV(phen).
Mechanism of Action
The two inhibitors exhibit distinct mechanisms of PTEN inhibition.
This compound is a reversible and non-competitive inhibitor of PTEN.[4] This means that it binds to a site on the enzyme distinct from the active site and does not compete with the substrate (PIP3). The binding of VO-Ohpic alters the enzyme's conformation, leading to a decrease in its catalytic activity.[4]
bpV(phen) , on the other hand, inhibits PTEN through an oxidative mechanism. It causes the formation of a disulfide bridge between two cysteine residues (Cys124 and Cys71) within the PTEN active site.[2][5] This modification blocks substrate access to the catalytic pocket, thereby inhibiting the enzyme. This oxidative inhibition is reversible and can be negated by the presence of reducing agents like dithiothreitol (B142953) (DTT) or cellular glutathione.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and bpV(phen) based on available in vitro data. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Parameter | This compound | bpV(phen) | Other PTEN Inhibitors |
| Target(s) | PTEN | PTEN, PTPs | PTEN |
| IC50 (PTEN) | 35-46 nM[6][7] | 38 nM[8][9] | bpV(HOpic): 14 nM |
| IC50 (PTP-β) | Not widely reported | 343 nM[8][9] | bpV(HOpic): ~4.9 µM |
| IC50 (PTP-1B) | Not widely reported | 920 nM[8][9] | bpV(HOpic): ~25.2 µM |
| Ki | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM[4] | Not widely reported | - |
| Mechanism | Reversible, Non-competitive[4] | Reversible, Oxidative (disulfide bridge)[2][5] | - |
| Effect of Reducing Agents | Inhibition not significantly affected | Inhibition significantly weakened[2] | - |
Specificity and Off-Target Effects
A critical consideration in the use of any inhibitor is its specificity. While both compounds are potent PTEN inhibitors, bpV(phen) has been more extensively characterized for its off-target effects.
bpV(phen) exhibits inhibitory activity against other protein tyrosine phosphatases (PTPs), such as PTP-β and PTP-1B, albeit at higher concentrations than those required for PTEN inhibition.[8][9] This lack of complete specificity means that at higher concentrations, effects observed with bpV(phen) may not be solely attributable to PTEN inhibition. The inhibitory activity of bpV(phen) is also highly dependent on the cellular redox environment.[2]
The specificity of This compound is less definitively established in publicly available literature. While some studies suggest it is a specific and potent PTEN inhibitor, at least one report has raised concerns about its selectivity, indicating it may inhibit other phosphatases like SHP1 with similar or greater potency. Therefore, careful dose-response experiments and controls are crucial when using VO-Ohpic to ensure the observed effects are indeed mediated by PTEN inhibition.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
In Vitro PTEN Phosphatase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a PTEN inhibitor using a colorimetric substrate.
Materials:
-
Recombinant human PTEN enzyme
-
PTEN inhibitor stock solution (e.g., in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PTEN to a working concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include control wells with buffer only (for blank) and enzyme with no inhibitor (for maximum activity).
-
Pre-incubation: Add the diluted enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the cellular activity of PTEN inhibitors by measuring the phosphorylation of Akt (a downstream target of PTEN).
Materials:
-
Cultured cells
-
PTEN inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of the PTEN inhibitor for a specified duration. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to serve as a loading control.
-
Data Analysis: Quantify the band intensities. The ratio of p-Akt to total Akt is calculated to determine the effect of the inhibitor.
Visualizing the PTEN Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PTEN signaling pathway and points of inhibition by VO-Ohpic and bpV(phen).
Caption: A typical experimental workflow for comparing PTEN inhibitors.
Caption: Logical framework for the comparative evaluation of PTEN inhibitors.
Conclusion and Recommendations
Both this compound and bpV(phen) are potent, cell-permeable inhibitors of PTEN and valuable tools for studying the PI3K/Akt signaling pathway. The choice between them should be guided by the specific experimental context.
-
bpV(phen) is a well-characterized inhibitor with known off-target effects on other PTPs. Its oxidative mechanism makes it sensitive to the redox environment of the cell. It is a suitable choice when a potent, albeit not entirely specific, PTEN inhibitor is required, and appropriate controls (e.g., co-incubation with reducing agents) are in place.
-
This compound offers a different mechanism of action (non-competitive) and is reported to be highly potent. However, conflicting reports on its specificity warrant caution. Researchers using VO-Ohpic should perform careful dose-response studies and consider including counterscreening against other relevant phosphatases to validate their findings.
For experiments demanding high specificity for PTEN, researchers might also consider other inhibitors like bpV(HOpic), which has shown greater selectivity for PTEN over PTP-1B and PTP-β. Ultimately, a thorough understanding of the properties of each inhibitor, combined with rigorous experimental design and appropriate controls, is essential for obtaining reliable and interpretable results.
References
- 1. bpV(phen) [sigmaaldrich.com]
- 2. Analysis of Site-specific Phosphorylation of PTEN using Enzyme-Catalyzed Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering PTEN function: Membrane association and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. SF1670
For researchers, scientists, and drug development professionals investigating the critical cellular roles of Phosphatase and Tensin Homolog (PTEN), the selection of a potent and specific inhibitor is paramount. This guide provides an objective, data-driven comparison of two commonly used small-molecule PTEN inhibitors: VO-Ohpic trihydrate and SF1670. We will delve into their mechanisms of action, present quantitative data on their efficacy and selectivity, and provide detailed experimental protocols to aid in the design of robust future studies.
Mechanism of Action and Signaling Pathway
PTEN is a crucial tumor suppressor that functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway.[1] It dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby downregulating the activity of Akt and its downstream effectors involved in cell survival, growth, and proliferation.[1] Both this compound and SF1670 exert their effects by inhibiting the phosphatase activity of PTEN, leading to an accumulation of PIP3 and subsequent activation of the Akt signaling cascade.[2][3]
References
Western Blot Validation of PTEN Inhibition: A Comparative Guide to VO-OHpic Trihydrate
For researchers in cellular signaling, oncology, and drug development, the precise modulation of the PTEN (Phosphatase and Tensin Homolog) pathway is of paramount importance. VO-OHpic trihydrate has emerged as a potent and specific inhibitor of PTEN, facilitating the study of its diverse cellular roles. This guide provides a comprehensive comparison of this compound with other commonly used PTEN inhibitors, supported by experimental data from Western blot analyses, and includes detailed experimental protocols.
Performance Comparison of PTEN Inhibitors
This compound exhibits high potency in inhibiting PTEN, a fact substantiated by its low nanomolar IC50 values. Its performance in cellular assays is often benchmarked against other inhibitors such as bpV(phen) and SF1670. The following table summarizes the inhibitory concentrations of these compounds against PTEN and other phosphatases, highlighting their relative potency and specificity.
| Inhibitor | Target | IC50 (nM) | Off-Target Inhibition | Key Characteristics |
| This compound | PTEN | 35 - 46 [1] | SHP1 (IC50 = 975 nM)[2] | Potent and specific; inhibition is not significantly affected by reducing agents.[2] |
| bpV(phen) | PTEN | ~100 | SHP1 (IC50 ~100 nM) and other PTPs | Potent, but its inhibition of PTEN is strongly attenuated by reducing agents like DTT and glutathione.[2] |
| SF1670 | PTEN | 2000 | CD45 (IC50 = 200 nM), PTPN2 (IC50 = 950 nM) | Less potent for PTEN compared to VO-OHpic and bpV compounds; shows significant inhibition of other phosphatases. |
Western Blot Analysis of Downstream Signaling
Inhibition of PTEN's lipid phosphatase activity by this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates the PI3K/Akt signaling pathway. A common method to validate PTEN inhibition is to perform a Western blot to detect the phosphorylation of Akt at Serine 473 (p-Akt Ser473).
Studies have consistently demonstrated that treatment of various cell lines with this compound results in a dose-dependent increase in the levels of p-Akt, as well as the phosphorylation of other downstream effectors like mTOR and ERK1/2. The effect of VO-OHpic is particularly pronounced in cells with low or moderate PTEN expression, while having minimal effect in PTEN-null cells, confirming its on-target activity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: PTEN Inhibition by VO-OHpic and Activation of the PI3K/Akt Signaling Pathway.
Caption: Experimental Workflow for Western Blot Validation of PTEN Inhibition.
Experimental Protocols
A detailed protocol for a typical Western blot experiment to validate PTEN inhibition is provided below.
1. Cell Culture and Treatment:
-
Seed cells (e.g., PC-3, HeLa, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 3-4 hours prior to treatment to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) or other inhibitors for a predetermined duration (e.g., 30 minutes, 1 hour). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[6]
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody specific for p-Akt (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of Akt activation and, consequently, the extent of PTEN inhibition.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. benchchem.com [benchchem.com]
In Vivo Efficacy of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
A comprehensive analysis of preclinical data demonstrates the significant in vivo therapeutic potential of VO-Ohpic trihydrate, a potent PTEN inhibitor, across various disease models, including hepatocellular carcinoma and doxorubicin-induced cardiomyopathy. This guide provides an objective comparison of its performance with alternative treatments, supported by experimental data and detailed methodologies.
This compound has emerged as a promising therapeutic agent, primarily through its targeted inhibition of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. By blocking PTEN, this compound activates the pro-survival PI3K/Akt/mTOR signaling pathway. This mechanism has been leveraged to demonstrate its efficacy in diverse preclinical settings, from cancer to cardiovascular disease and degenerative disorders.
Efficacy in Hepatocellular Carcinoma (HCC)
In preclinical xenograft models of human hepatocellular carcinoma, this compound has shown significant anti-tumor activity, particularly in cancer cells with low PTEN expression.
Quantitative Data Summary: this compound vs. Standard of Care in HCC Models
| Treatment Group | Dosage & Administration | Animal Model | Tumor Cell Line | Key Efficacy Endpoint | Result |
| This compound | 10 mg/kg, daily, i.p. (6 days/week) | Nude mice | Hep3B (low PTEN) | Tumor Volume Reduction | Significant reduction vs. vehicle[1] |
| Sorafenib | 15, 30, or 60 mg/kg/day, gavage | SCID mice | Hep3B | Inhibition of Tumor Growth | Dose-dependent inhibition vs. vehicle[2] |
| Sorafenib | 30 mg/kg, once daily, oral | Nude mice | H129 hepatoma | Survival Time | No significant improvement vs. vehicle (33 vs. 28 days)[3] |
| Sorafenib-LNS (nanosuspension) | 9 mg/kg, i.v. | H22-bearing mice | H22 | Tumor Weight Reduction | Significantly smaller vs. oral and injected sorafenib[4] |
Experimental Protocol: HCC Xenograft Model
Signaling Pathway of this compound in HCC
Caption: Signaling cascade initiated by this compound in HCC.
Cardioprotective Efficacy in Doxorubicin-Induced Cardiomyopathy
This compound has demonstrated significant cardioprotective effects in a mouse model of cardiomyopathy induced by the chemotherapeutic agent doxorubicin (B1662922).
Quantitative Data Summary: Cardioprotective Effects of this compound
| Treatment Group | Dosage & Administration | Animal Model | Key Efficacy Endpoints | Results vs. Doxorubicin Only |
| This compound | 30 µg/kg, i.p. (every other day) | C57BL/6J mice | - Improved Cardiac Function (Ejection Fraction, Fractional Shortening)- Reduced Cardiac Remodeling (fibrosis, hypertrophy)- Decreased Apoptosis | Significant improvement in cardiac function and reduction in adverse remodeling and apoptosis.[5][6][7] |
Experimental Protocol: Doxorubicin-Induced Cardiomyopathy Model
Cardiomyopathy was induced in 8-12 week old C57BL/6J mice through intraperitoneal administration of a cumulative dose of 12 mg/kg doxorubicin, given every other day.[5] The treatment group received both doxorubicin and this compound (30 µg/kg, i.p.) concurrently. Cardiac function was assessed using echocardiography at the beginning and end of the study. Post-mortem analysis of heart tissue involved histological staining to evaluate fibrosis and hypertrophy, and TUNEL assays to quantify apoptosis.[5][6][7]
Experimental Workflow for Evaluating VO-Ohpic in Cardiomyopathy
Caption: Workflow for in vivo evaluation of VO-Ohpic in cardiomyopathy.
Efficacy in Intervertebral Disc Degeneration (IDD)
This compound has also shown potential in treating degenerative diseases, as evidenced by its positive effects in a mouse model of intervertebral disc degeneration.
Quantitative Data Summary: Effects of this compound on IDD
| Treatment Group | Animal Model | Key Efficacy Endpoints | Results vs. IDD Model |
| This compound | C57BL/6 mice | - Reduced IDD Score - Increased Intervertebral Disc Height - Decreased Bone Mineral Density of Cartilage Endplate | Significant improvement in all parameters.[8] |
Experimental Protocol: Intervertebral Disc Degeneration Model
An in vivo model of IDD was established in C57BL/6 mice through surgical transection of the L4/5 bilateral facet joints, along with the supra- and interspinous ligaments, to induce instability. The efficacy of this compound was assessed through histological analysis of the intervertebral discs, micro-CT scans to measure disc height and bone density, and immunohistochemistry for markers of extracellular matrix and degeneration.[8]
Comparative Landscape of this compound
Caption: Logical relationship of this compound to other treatments.
Conclusion and Future Perspectives
The existing body of preclinical evidence strongly supports the in vivo efficacy of this compound in a range of disease models. Its demonstrated anti-tumor activity in HCC, coupled with its cardioprotective properties, suggests its potential both as a standalone therapy and as an adjunct to current cancer treatments to mitigate side effects.
A significant area for future research is the direct, head-to-head in vivo comparison of this compound with other PTEN inhibitors to establish its relative potency and therapeutic index. Further investigations into its pharmacokinetic profile and long-term safety are also crucial steps toward potential clinical translation. Overall, this compound stands out as a promising therapeutic candidate warranting continued investigation.
References
- 1. Sorafenib inhibits growth of hepatoma with hypoxia and hypoxia-driven angiogenesis in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stars.library.ucf.edu [stars.library.ucf.edu]
- 6. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Phosphatase Landscape: A Comparative Guide to VO-Ohpic Trihydrate's Specificity
For researchers, scientists, and drug development professionals, the selection of a potent and selective enzyme inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), against other phosphatases. By presenting supporting experimental data and detailed methodologies, this guide aims to facilitate informed decisions in the use of this valuable research tool.
This compound is a vanadium-based compound that has demonstrated high potency in inhibiting the lipid phosphatase activity of PTEN, a key negative regulator of the PI3K/Akt signaling pathway.[1][2] Its efficacy is highlighted by reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range, varying between 35 nM and 46 nM in in vitro assays.[1][3][4] Understanding the selectivity of this compound is paramount for the accurate interpretation of experimental results. This guide delves into its inhibitory activity against a panel of other phosphatases and compares its performance with other known PTEN inhibitors.
Quantitative Comparison of Inhibitory Activity
To provide a clear overview of this compound's specificity, the following table summarizes its IC50 values against PTEN and other phosphatases. For a comprehensive comparison, data for other commonly used PTEN inhibitors, bpV(HOpic) and SF1670, are also included.
| Phosphatase | This compound IC50 | bpV(HOpic) IC50 | SF1670 IC50 |
| PTEN | 35 - 46 nM [1][3] | 14 nM | ~2 µM |
| SopB | 588 nM | Not Reported | Not Reported |
| MTM | 4.03 µM | Not Reported | Not Reported |
| PTPβ | 57.5 µM | ~4.9 µM (350-fold > PTEN) | Not Reported |
| SAC | >10 µM | Not Reported | Not Reported |
| SHP1 | 975 nM | Not Reported | >100 µM |
| PTP1B | Not Reported | ~25.2 µM (1800-fold > PTEN) | Not Reported |
| SHP2 | Not Reported | Not Reported | Not Reported |
| CDC25 | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary between studies depending on the experimental conditions, such as substrate and buffer composition.
Experimental Protocols
The determination of the inhibitory potency of this compound against various phosphatases is typically performed using in vitro activity assays. Below are detailed methodologies for such experiments.
General Phosphatase Inhibition Assay using a Malachite Green-based Method
This colorimetric assay is widely used to measure the activity of phosphatases by quantifying the release of free phosphate (B84403) from a substrate.
Materials:
-
Purified phosphatase enzyme
-
Phosphatase-specific substrate (e.g., a phosphopeptide)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 0.1 mM CaCl2)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer in an acidic solution)
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare serial dilutions of the Phosphate Standard in the Assay Buffer to generate a standard curve (e.g., 0 to 40 µM).
-
Add 80 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the Assay Buffer to the desired concentrations.
-
-
Enzyme Reaction:
-
In separate wells of the microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Purified phosphatase enzyme
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).[6]
-
Initiate the reaction by adding the phosphatase-specific substrate. The final reaction volume is typically 80 µL.
-
Incubate the reaction for a set time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[6]
-
-
Color Development:
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
PTEN-Specific Inhibition Assay using PIP3 as a Substrate
This assay measures the lipid phosphatase activity of PTEN by quantifying the dephosphorylation of its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
Recombinant human PTEN enzyme
-
PIP3 substrate (diC16 sodium salt)
-
This compound
-
PTEN Reaction Buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT)[2]
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve PIP3 in distilled water to a final concentration of 1 mM.[2]
-
Prepare dilutions of this compound in the PTEN Reaction Buffer.
-
-
Enzyme Inhibition:
-
Phosphatase Reaction:
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the reaction at 30°C for 20 minutes.[2]
-
-
Phosphate Detection:
-
Measurement and Analysis:
-
Measure the absorbance at 650 nm.[2]
-
Calculate the amount of phosphate released and determine the IC50 value as described in the general phosphatase inhibition assay protocol.
-
Visualizing Key Concepts
To further aid in the understanding of this compound's mechanism and specificity, the following diagrams have been generated.
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro phosphatase inhibition assay.
Caption: A diagram illustrating the concept of inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
A Comparative Guide to VO-Ohpic Trihydrate for PTEN Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, with other commonly used or investigated compounds targeting the PTEN signaling pathway. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs.
Introduction to PTEN Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. By antagonizing the PI3K/Akt pathway, PTEN regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. The loss or inactivation of PTEN is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention. PTEN inhibitors are valuable research tools for elucidating the downstream consequences of PTEN loss and for exploring potential therapeutic strategies.
Comparative Analysis of PTEN Inhibitors
This section compares this compound with three other compounds known to affect the PTEN pathway: bpV(HOpic), SF1126, and Curcumin (B1669340). The comparison focuses on their mechanism of action, potency, and selectivity based on available in vitro data.
Table 1: Potency and Selectivity of PTEN Inhibitors
| Compound | Target | IC50 (nM) | Cross-Reactivity Data (IC50 in nM) |
| This compound | PTEN | 35 - 46 [1][2] | SopB: 588, MTM: 4030, PTPβ: 57500, SAC1: >10000[3] |
| bpV(HOpic) | PTEN | 14[4] | PTP-β: ~4900, PTP-1B: ~25200[5] |
| SF1126 (LY294002) | PI3Kα | 720[6] | PI3Kβ: 306, PI3Kγ: 1600, PI3Kδ: 1330[6] |
| Curcumin | Multiple Kinases & Phosphatases | µM range[7][8] | PhK: ~75000, pp60c-src: >100000, PKC: >100000[7]; PP2A & PP5 inhibition[8] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The data for SF1126 reflects the activity of its active metabolite, LY294002, on PI3K isoforms rather than direct PTEN inhibition. Curcumin's inhibitory activity is broad and not specific to PTEN.
This compound
This compound is a vanadium-based compound that has emerged as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[1][2] Its high selectivity is a key advantage, minimizing off-target effects and allowing for more precise investigation of PTEN-related pathways.
bpV(HOpic)
bpV(HOpic) is another vanadium-based PTEN inhibitor with high potency, exhibiting an even lower IC50 value for PTEN than this compound in some studies.[4] It also demonstrates considerable selectivity over other protein tyrosine phosphatases like PTP-β and PTP-1B.[5]
SF1126
SF1126 is a prodrug of LY294002, a well-known pan-PI3K inhibitor.[9] It does not directly inhibit PTEN but rather targets the downstream PI3K enzymes. This results in an accumulation of PIP3, mimicking the effect of PTEN loss. Its lack of direct interaction with PTEN makes it a tool for studying the broader PI3K pathway rather than PTEN-specific functions.
Curcumin
Curcumin, a natural compound derived from turmeric, has been reported to affect the PTEN/PI3K/Akt pathway.[10] However, its mechanism is often indirect, involving the upregulation of PTEN expression or the inhibition of other kinases and phosphatases.[8][10] Curcumin is a non-specific inhibitor with a broad range of biological activities, making it challenging to attribute its effects solely to PTEN inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of PTEN or the activation of the PI3K/Akt pathway by these compounds triggers a cascade of downstream signaling events. The following diagrams illustrate the targeted pathway and a general workflow for assessing inhibitor specificity.
Caption: PTEN/PI3K/Akt signaling pathway and points of intervention for inhibitors.
Caption: General workflow for in vitro phosphatase inhibitor cross-reactivity assay.
Experimental Protocols
In Vitro Phosphatase Inhibition Assay (Cross-Reactivity)
This protocol outlines a general method for determining the IC50 values of inhibitors against a panel of phosphatases.
Materials:
-
Purified recombinant phosphatases (PTEN, PTP1B, SHP1, SHP2, etc.)
-
Inhibitors (this compound, bpV(HOpic), SF1126, Curcumin) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (specific to each phosphatase)
-
Phosphatase substrate (e.g., 3-O-methylfluorescein phosphate (B84403) (OMFP) for a fluorescence-based assay, or a phosphopeptide for a colorimetric assay)
-
96-well microplates (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of each phosphatase in the corresponding assay buffer.
-
Perform serial dilutions of each inhibitor in the assay buffer. It is recommended to maintain a constant final solvent concentration (e.g., 1% DMSO) in all wells.
-
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add a fixed amount of each phosphatase.
-
Add the serially diluted inhibitors to the respective wells. Include a control well with solvent only (no inhibitor).
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the phosphatase substrate to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Measure the product formation using a microplate reader. For OMFP, measure the increase in fluorescence. For colorimetric assays (e.g., Malachite Green), measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells without enzyme) from all measurements.
-
Normalize the data to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound stands out as a highly potent and selective tool for the direct inhibition of PTEN. Its specificity makes it particularly valuable for studies aiming to dissect the precise roles of PTEN in cellular signaling. In contrast, bpV(HOpic) offers similar potency and selectivity. SF1126 acts on the downstream PI3K pathway, providing a means to study the consequences of pathway activation independent of direct PTEN modulation. Curcumin, due to its broad range of targets, should be used with caution in studies where specific PTEN inhibition is desired, and its effects should be interpreted in the context of its pleiotropic nature. The choice of inhibitor should be guided by the specific research question and the desired level of target selectivity. The provided experimental protocol offers a framework for researchers to independently verify and compare the activity of these and other inhibitors in their own experimental settings.
References
- 1. Association of high microvessel αvβ3 and low PTEN with poor outcome in stage 3 neuroblastoma: rationale for using first in class dual PI3K/BRD4 inhibitor, SF1126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin cytotoxicity is enhanced by PTEN disruption in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin Inhibits Joint Contracture through PTEN Demethylation and Targeting PI3K/Akt/mTOR Pathway in Myofibroblasts from Human Joint Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The effects of curcumin on PTEN/PI3K/Akt pathway in Ec109 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of the PTEN Inhibitor VO-Ohpic Trihydrate with a Rescue Experiment
This guide provides a comprehensive comparison of the biological effects of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, and details a rescue experiment to validate its mechanism of action.[1][2][3] It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PTEN signaling pathway.
This compound, chemically known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of the tumor suppressor PTEN (Phosphatase and tensin homolog deleted on chromosome ten).[4][5][6] PTEN functions as a lipid phosphatase, antagonizing the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7] By inhibiting PTEN, this compound promotes the activation of this pathway, making it a compound of interest for various therapeutic areas, including cancer and tissue regeneration.[4][8]
Comparative Analysis of PTEN Inhibitors
This compound is part of a broader class of vanadium-based PTEN inhibitors. Its efficacy is comparable to other compounds in this family, though it is noted for its high potency.[9][10] A comparison with other PTEN inhibitors is summarized below.
| Compound | Type | IC50 for PTEN | Key Features |
| This compound | Vanadium-based | 35-46 nM[1][2] | Highly potent and selective; reversible and non-competitive inhibitor.[3][6] |
| bpV(HOpic) | Vanadium-based | 14 nM[3] | Potent and selective PTEN inhibitor with neuroprotective activity.[3][9] |
| bpV(phen) | Vanadium-based | 38 nM[3] | Potent inhibitor of PTEN and other protein tyrosine phosphatases.[3] |
| SF1126 | Synthetic | Not specified | Dual inhibitor of PTEN and PI3K.[11] |
| Curcumin | Natural Product | Not specified | Natural compound from turmeric reported to inhibit PTEN in some cancer cells.[11] |
Mechanism of Action: The PTEN/PI3K/AKT Signaling Pathway
This compound's primary mechanism of action is the inhibition of PTEN. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), promoting cell growth and survival.
Caption: Signaling pathway affected by this compound.
Validating this compound's Effects with a Rescue Experiment
A rescue experiment is crucial for demonstrating that the observed biological effects of a compound are indeed due to its interaction with the intended target. In the context of this compound, a rescue experiment would aim to show that the effects of the inhibitor can be reversed by counteracting its mechanism of action. One such approach is to use a molecule that enhances PTEN expression or activity, thereby "rescuing" the phenotype induced by VO-Ohpic. For instance, the effects of resveratrol, which can upregulate PTEN, are reversed by VO-Ohpic.[2]
The following workflow outlines a typical rescue experiment to validate the effects of this compound.
Caption: Workflow for a rescue experiment to validate this compound's effects.
Experimental Protocols
Hepatocellular carcinoma (HCC) cell lines such as Hep3B (low PTEN expression), PLC/PRF/5 (high PTEN expression), and SNU475 (PTEN-negative) are suitable models.[4] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to attach overnight before treatment with this compound (e.g., 500 nM), a rescue agent, or a combination of both for 24-72 hours.[4]
To assess the activation of the PI3K/AKT pathway, western blotting is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-AKT (Ser473), p-mTOR, total AKT, total mTOR, PTEN, and a loading control (e.g., β-actin).[4]
Cell viability can be determined using an MTS assay. Following treatment, MTS reagent is added to the cells, and the absorbance is measured at 490 nm. The results are expressed as a percentage of the vehicle-treated control.[4]
Quantitative Data from a Hypothetical Rescue Experiment
The following tables present expected quantitative data from a rescue experiment designed to validate the effects of this compound.
Table 1: Effect of this compound and a Rescue Agent on Protein Phosphorylation
| Treatment | p-AKT/Total AKT (Fold Change) | p-mTOR/Total mTOR (Fold Change) | PTEN/β-actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| VO-Ohpic (500 nM) | 3.5 | 2.8 | 1.0 |
| Rescue Agent | 0.6 | 0.7 | 1.8 |
| VO-Ohpic + Rescue Agent | 1.5 | 1.3 | 1.7 |
Table 2: Effect of this compound and a Rescue Agent on Cell Viability
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| VO-Ohpic (500 nM) | 130% |
| Rescue Agent | 85% |
| VO-Ohpic + Rescue Agent | 105% |
The data illustrates that this compound increases the phosphorylation of AKT and mTOR and enhances cell viability. The rescue agent, by upregulating PTEN, has the opposite effect. When used in combination, the rescue agent partially reverses the effects of this compound, confirming that the inhibitor's activity is dependent on its interaction with PTEN.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Evaluating the Selectivity Profile of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of PTEN inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a comprehensive comparison of VO-Ohpic trihydrate with other commonly used PTEN inhibitors, focusing on its performance, supporting experimental data, and detailed methodologies.
Executive Summary
This compound is a potent, reversible, and non-competitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1]. It demonstrates high selectivity for PTEN over several other phosphatases, leading to the activation of the PI3K/Akt signaling pathway. This guide will delve into the quantitative data supporting its selectivity, compare it with other PTEN inhibitors such as bpV(HOpic) and SF1670, and provide detailed protocols for key experimental assays.
Comparative Selectivity Profile
The inhibitory activity of this compound has been evaluated against a panel of phosphatases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against PTEN and other phosphatases.
| Compound | PTEN IC50 | SopB IC50 | MTM IC50 | PTPβ IC50 | SAC IC50 | SHP1 IC50 | PTP1B IC50 |
| This compound | 35 nM[2][3], 46 ± 10 nM[4] | 588 nM[5] | 4.03 µM[5] | 57.5 µM[5] | >10 µM[5] | 975 nM or 6.74 µM[6] | No data |
| bpV(HOpic) | 14 nM[5][7] | No data | No data | ~4.9 µM (350-fold > PTEN)[7] | No data | No data | ~25.2 µM (1800-fold > PTEN)[7] |
| SF1670 | 2 µM[7] | No data | No data | No data | No data | >100 µM[6] | No data |
Note on SHP1 Inhibition by this compound: There are conflicting reports regarding the inhibitory potency of this compound against SHP1. One study reported an IC50 of 975 nM, suggesting it is a potent inhibitor of SHP1, while another from the same group under different conditions reported a much weaker inhibition with an IC50 of 6.74 µM[6]. This discrepancy may arise from different assay conditions, such as the presence or absence of reducing agents like DTT[6]. Researchers should exercise caution and consider these conflicting findings when interpreting results.
Downstream Signaling and Cellular Effects
Inhibition of PTEN by this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway.
Activation of Akt
Treatment of various cell lines with this compound results in a dose-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308, indicative of its activation[3]. This effect has been observed to reach saturation at concentrations as low as 75 nM in NIH 3T3 and L1 fibroblasts[3].
Cellular Consequences
The activation of the Akt pathway by this compound has several cellular consequences, including:
-
Inhibition of apoptosis: By activating Akt, this compound can protect cells from apoptosis[8].
-
Induction of cellular senescence: In some cancer cell lines with low PTEN expression, this compound has been shown to induce cellular senescence[2][9].
-
Effects on cell viability and proliferation: The impact on cell viability is context-dependent. In some cancer cell lines like Hep3B (low PTEN), it inhibits cell viability and proliferation, whereas PTEN-negative cells are resistant[2][9][10].
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
In Vitro PTEN Inhibition Assay (OMFP-based)
This assay provides a straightforward method to determine the in vitro potency of PTEN inhibitors.
Materials:
-
Recombinant human PTEN enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant PTEN to each well of the microplate.
-
Add the diluted inhibitor to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding OMFP to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Western Blot for Akt Phosphorylation
This protocol allows for the assessment of PTEN inhibition in a cellular context by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell line of interest (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control.
Visualizing the Mechanism of Action
To better understand the role of this compound in cellular signaling, the following diagrams illustrate the PTEN signaling pathway and the experimental workflow for evaluating inhibitor activity.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for evaluating the selectivity and cellular activity of a PTEN inhibitor.
Conclusion
This compound is a potent and selective inhibitor of PTEN, offering a valuable tool for studying the PTEN/PI3K/Akt signaling pathway. While it demonstrates a favorable selectivity profile against several other phosphatases, researchers should be aware of the conflicting data regarding its activity against SHP1 and design their experiments accordingly. This guide provides the necessary data and protocols to aid in the informed selection and application of this compound in future research endeavors.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
A Comparative Guide to VO-Ohpic Trihydrate and its Alternatives in Modulating Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VO-Ohpic trihydrate, a potent modulator of Akt phosphorylation, and other compounds with similar mechanisms of action. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in cell signaling and drug discovery.
Introduction to Akt Signaling and the Role of PTEN
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN). PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby reducing the levels of this second messenger and consequently inhibiting the downstream activation of Akt. Inhibition of PTEN leads to an accumulation of PIP3, resulting in the phosphorylation and activation of Akt.
This compound: A Potent PTEN Inhibitor
This compound is a vanadium-based, cell-permeable compound that acts as a potent and selective inhibitor of PTEN.[1] By inhibiting PTEN's phosphatase activity, this compound effectively increases the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), leading to the activation of the Akt signaling cascade.
Comparative Analysis of Akt Phosphorylation Modulators
This section compares this compound with other known modulators of the PTEN/Akt pathway: bpV(bipy) and Curcumin. While all three compounds impact Akt phosphorylation, they do so with varying potencies and specificities.
Quantitative Data on Akt Phosphorylation
The following table summarizes the available quantitative data on the effects of this compound and its alternatives on PTEN inhibition and subsequent Akt phosphorylation. It is important to note that direct comparative studies using standardized assays are limited, and the presented data is compiled from various sources.
| Compound | Target | Metric | Value | Cell Line/System | Reference |
| This compound | PTEN | IC50 | 35 nM | Recombinant PTEN | [1] |
| p-Akt (Ser473) | Fold Increase | Dose-dependent increase (1.0 to 2.8 relative to control) | Hep3B | ||
| bpV(bipy) | PTEN | IC50 | ~100 nM | Recombinant PTEN | |
| p-Akt | Fold Increase | Increased phosphorylation observed | Human ovarian tissue | [2] | |
| Curcumin | PTEN/Akt Pathway | Effect | Dose-dependent decrease in p-Akt | MGC-803, PC-3, Ovarian Cancer Cells | [3][4] |
| Cell Proliferation | IC50 | ~20 µM | Ovarian Cancer Cells (CS and CR) | [3] |
Note: The data for bpV(bipy) on Akt phosphorylation is qualitative, indicating an increase without specific fold-change values. Curcumin generally shows an inhibitory effect on the Akt pathway in cancer cell lines, which is in contrast to the activating effect of PTEN inhibitors like this compound and bpV(bipy).
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway Modulation
The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the mechanism of action of PTEN inhibitors.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.
Experimental Workflow for Assessing Akt Phosphorylation
The following diagram outlines a typical Western Blotting workflow used to quantify changes in Akt phosphorylation upon treatment with compounds like this compound.
Caption: A standard workflow for Western Blot analysis of Akt phosphorylation.
Experimental Protocols
Western Blotting for Akt Phosphorylation
This protocol provides a detailed methodology for assessing the phosphorylation status of Akt in response to treatment with this compound or other modulators.
1. Cell Culture and Treatment:
-
Seed cells (e.g., Hep3B, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound, bpV(bipy), or Curcumin for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and/or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of Akt phosphorylation is typically expressed as the ratio of p-Akt to total Akt.
Conclusion
This compound is a valuable research tool for investigating the PI3K/Akt signaling pathway due to its potent and selective inhibition of PTEN. While alternatives like bpV(bipy) exist with a similar mechanism, and compounds like Curcumin can modulate the pathway, their direct quantitative comparison in terms of inducing Akt phosphorylation requires further investigation with standardized assays. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and elucidate the downstream effects of these compounds on Akt signaling.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin Induces G2/M Arrest and Apoptosis in Cisplatin-Resistant Human Ovarian Cancer Cells by Modulating Akt and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits Akt/mTOR signaling through protein phosphatase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of VO-Ohpic Trihydrate Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reversibility of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Understanding the nature of this inhibition is critical for its application in research and potential therapeutic development. This document compares the characteristics of this compound's inhibitory action, supported by experimental data and detailed protocols.
Executive Summary
This compound has been identified as a highly potent, reversible, and non-competitive inhibitor of PTEN with an IC50 in the nanomolar range.[1][2][3][4] Its mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, which leads to the activation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][3][5] This guide will delve into the experimental evidence supporting the reversible nature of this inhibition and compare its performance with other phosphatase inhibitors.
Comparative Inhibition Data
The following table summarizes the key quantitative data for this compound's inhibition of PTEN, alongside data for other relevant phosphatase inhibitors for comparative purposes.
| Inhibitor | Target | IC50 | Inhibition Type | Reversibility |
| This compound | PTEN | 35 nM, 46 ± 10 nM [1][3] | Non-competitive [2] | Fully Reversible [2][6] |
| bpV(HOpic) | PTEN | 14 nM[4] | Not specified | Not specified |
| SF1670 | PTEN | Not specified | Not specified | Not specified |
| PTP Inhibitor I | SHP-1, PTP1B | Not specified | Not specified | Not specified |
| NSC87877 | SHP-1, SHP-2 | Not specified | Not specified | Not specified |
Experimental Protocols for Assessing Reversibility
The reversibility of an enzyme inhibitor is a crucial parameter determining its potential for therapeutic use. The most common method to assess this is the inhibitor dilution assay.
Inhibitor Dilution Assay Protocol
This protocol is adapted from studies characterizing the reversibility of this compound inhibition of PTEN.[2]
Objective: To determine if the inhibition of PTEN by this compound is reversible upon dilution of the inhibitor-enzyme complex.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay buffer
-
Substrate (e.g., OMFP or PIP3)[2]
-
96-well plates
-
Plate reader
Procedure:
-
Pre-incubation: Incubate a concentrated solution of PTEN enzyme with a high concentration of this compound (e.g., 10-fold higher than its IC50) for a defined period (e.g., 10 minutes) to allow for binding.[2]
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay buffer containing the substrate. The dilution factor should be significant (e.g., 100-fold) to reduce the concentration of the free inhibitor to a level that would cause minimal inhibition if the binding were reversible.[7][8]
-
Activity Measurement: Immediately measure the enzyme activity over time by monitoring the rate of substrate conversion using a plate reader.[2][7]
-
Controls:
-
No inhibitor control: PTEN activity in the absence of this compound.
-
Inhibited control (no dilution): PTEN activity in the presence of a high concentration of this compound without dilution.
-
Inhibited control (with dilution of inhibitor alone): A control where the inhibitor is diluted to the final concentration without pre-incubation with the enzyme.
-
-
Data Analysis: Compare the enzyme activity in the diluted sample to the controls. If the enzyme activity is restored to a level similar to the no-inhibitor control, the inhibition is considered reversible.[7][8] If the activity remains low, similar to the inhibited control, the inhibition is irreversible.
Signaling Pathways and Experimental Workflows
PTEN Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PTEN signaling pathway and the point of intervention by this compound. PTEN negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3. Inhibition of PTEN by this compound leads to the accumulation of PIP3 and subsequent activation of Akt and its downstream effectors.
Caption: PTEN signaling pathway and this compound inhibition.
Experimental Workflow for Assessing Reversibility
The logical flow for determining the reversibility of an enzyme inhibitor is depicted in the diagram below.
Caption: Workflow for determining inhibitor reversibility.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of VO-Ohpic Trihydrate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper disposal procedures for VO-Ohpic trihydrate, a potent inhibitor of phosphatase and tensin homolog (PTEN). Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. The information presented here is intended to supplement, not replace, your institution's specific chemical hygiene plan and standard operating procedures (SOPs). Always consult with your Environmental Health and Safety (EHS) department for guidance on local regulations.
Immediate Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). The following is a summary of key safety information:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use a suitable respirator.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Use only outdoors or in a well-ventilated area[1].
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station[1].
Quantitative Data
The following table summarizes key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₉N₂O₈V • 3H₂O |
| Formula Weight | 415.2 g/mol |
| Purity | ≥95% |
| Appearance | Crystalline solid |
| Solubility | PBS (pH 7.2): 1 mg/ml |
| Storage | -20°C |
Disposal Procedures
The primary method for the disposal of this compound involves its collection as hazardous waste. For aqueous solutions containing this compound, a chemical precipitation method can be employed to convert the soluble vanadium into an insoluble, more stable form for disposal.
Step 1: Waste Segregation and Containerization
-
Designate as Hazardous Waste: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Collect this compound waste in a dedicated and clearly labeled hazardous waste container. Do not mix it with other chemical waste streams to prevent potentially hazardous reactions.
-
Use Compatible Containers: The waste container must be made of a material compatible with the chemical and have a secure screw cap. The original container is often a suitable choice.
Step 2: Chemical Precipitation of Aqueous Vanadium Waste
This protocol outlines a general procedure for the precipitation of vanadium from an aqueous solution. This should be performed by trained personnel in a chemical fume hood.
Materials:
-
Aqueous waste containing this compound
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Designated hazardous waste containers for solid and liquid waste
Experimental Protocol:
-
Preparation: Place the aqueous vanadium waste in a beaker on a stir plate within a chemical fume hood.
-
Reduction: While stirring, add a ferrous sulfate solution. A common recommendation is a ratio of 4 parts ferrous sulfate to 1 part vanadium.
-
pH Adjustment: Slowly add 1 M NaOH to the solution to adjust the pH to a neutral or slightly alkaline range (pH 7-9).
-
Precipitation: A solid precipitate containing vanadium will form. Allow the solution to stir for a minimum of 30 minutes to ensure complete precipitation.
-
Settling: Turn off the stir plate and allow the precipitate to settle.
-
Filtration: Separate the solid precipitate from the liquid by filtration.
-
Waste Collection:
-
Solid Waste: Collect the solid precipitate and any contaminated filter paper in a labeled hazardous waste container for solid waste.
-
Liquid Waste: The remaining liquid (filtrate) should be tested to ensure vanadium levels are within your institution's acceptable discharge limits before any consideration of drain disposal. If the concentration is still too high, it should be collected as hazardous aqueous waste.
-
Step 3: Final Disposal
Arrange for the pickup of all hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of solid and aqueous this compound waste.
Disclaimer: This information is intended as a guide. Always follow the specific protocols and regulations of your institution and local authorities.
References
Personal protective equipment for handling VO-Ohpic trihydrate
This document provides immediate and essential safety, handling, and disposal protocols for VO-Ohpic trihydrate, a potent inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Adherence to the following safety measures is mandatory.
GHS Hazard Classification: [4]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements: [4]
| Pictogram | Signal Word |
| Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.[4]
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] |
| Respiratory Protection | Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] |
Operational and Handling Plan
Receiving and Storage:
-
Upon receipt, store the compound at -20°C for long-term stability (stable for ≥ 4 years).[1]
-
For short-term storage (up to 1 month), it can be kept at -20°C.[5]
-
The compound is shipped at room temperature for durations less than two weeks.[4]
Preparation of Stock Solutions:
-
This compound is a crystalline solid.[1]
-
For in vitro assays:
-
For in vivo studies:
-
A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]
-
Ensure the final DMSO concentration is suitable for the animal model. For mice, it is generally recommended to keep the DMSO concentration below 10%.[2]
-
Handling Procedures:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[4]
-
Avoid generating dust.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing. Call a physician if you feel unwell.[4] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Disposal Plan
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not dispose of down the drain or with household waste.
Experimental Protocol: In Vitro PTEN Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory effect of this compound on PTEN activity.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay buffer
-
Substrate (e.g., OMFP or PIP3)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 μM).[7]
-
Serially dilute the this compound stock solution to the desired concentrations using an assay buffer containing 1% DMSO.[7]
-
Pre-incubate the PTEN enzyme with the various concentrations of this compound in the 96-well plate for 10 minutes at room temperature.[7]
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence for OMFP) at regular intervals using a plate reader.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 for this compound has been reported to be approximately 35 nM.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
